Carpronium chloride monohydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCARLCBGJLGMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214949 | |
| Record name | Carpronium chloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64675-20-3 | |
| Record name | Carpronium chloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064675203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpronium chloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARPRONIUM CHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4864ASJ91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Carpronium Chloride Monohydrate in Hair Follicles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carpronium chloride monohydrate is a topical therapeutic agent primarily indicated for alopecia areata and androgenetic alopecia.[1] Its mechanism of action is multifaceted, targeting the hair follicle through two primary pathways: indirect stimulation via enhanced local microcirculation and direct stimulation of follicular cells via the non-neuronal cholinergic system. As a potent parasympathomimetic agent, it mimics acetylcholine, inducing localized vasodilation that improves the delivery of oxygen and nutrients essential for hair growth.[1] Concurrently, it directly activates muscarinic acetylcholine receptors on dermal papilla cells, triggering intracellular signaling cascades, most notably the Wnt/β-catenin pathway, which are critical for maintaining the anagen (growth) phase of the hair cycle.[2] This guide elucidates these core mechanisms, presenting the experimental evidence, relevant signaling pathways, and detailed protocols from key studies.
Core Mechanism of Action 1: Vasodilation and Enhanced Microcirculation
The most well-established effect of topical carpronium chloride is its potent local vasodilatory action.[1][3] Structurally similar to the neurotransmitter acetylcholine, carpronium chloride acts as a cholinergic agonist.[4] This action leads to the relaxation of vascular smooth muscle in the arterioles of the scalp's microvasculature.[3] The resulting vasodilation increases local blood flow, thereby enhancing the supply of vital oxygen and nutrients to the hair follicle bulb.[5] This improved microenvironment is believed to support the metabolic activity of dermal papilla cells and hair matrix cells, fostering conditions conducive to robust hair growth and prolonging the anagen phase.[1][5]
Experimental Evidence: In Vivo Vasodilation Study
A key study by Minamiyama et al. provided direct in vivo evidence of carpronium chloride's effect on microcirculation using intravital videomicroscopy in a rat model.[3] The topical application led to observable arteriolar vasodilation and a corresponding increase in blood flow without affecting systemic blood pressure, confirming a localized action.[3]
Table 1: Summary of Quantitative Data from In Vivo Vasodilation Study
| Parameter Measured | Observation | Model System | Reference |
|---|---|---|---|
| Arteriolar Diameter | Significant vasodilation (increase in diameter) upon topical application. | Wistar Rat Mesentery | [3] |
| Arteriolar Blood Flow | Significant increase observed concurrently with vasodilation. | Wistar Rat Mesentery | [3] |
| Systemic Blood Pressure | No significant change was recorded during the experiment. | Wistar Rat Mesentery |[3] |
Experimental Protocol: Intravital Videomicroscopy of Rat Mesenteric Arterioles
Objective: To directly observe and measure the effects of topically applied carpronium chloride on the diameter and blood flow of microvascular arterioles.
-
Animal Model: Male Wistar rats were used for the experiment.[3]
-
Anesthesia and Surgical Preparation: Animals were anesthetized, and a midline abdominal incision was made to exteriorize the mesentery for observation. The tissue was kept moist with a physiological salt solution.
-
Microscopy Setup: The mesenteric microvasculature was observed under an intravital microscope equipped with a video camera to record the proceedings.
-
Baseline Measurement: Pre-application measurements of the diameter and blood flow velocity of selected arterioles (typically 2nd or 3rd order) were recorded.
-
Topical Application: A solution of carpronium chloride was topically applied directly onto the observed microvasculature.
-
Post-application Measurement: Changes in arteriolar diameter and blood flow were continuously monitored and measured following the application of the compound.
-
Systemic Monitoring: Systemic arterial blood pressure was monitored throughout the experiment to ensure the observed effects were local and not due to systemic circulatory changes.[3]
-
Data Analysis: The recorded video data was analyzed to quantify the percentage change in vessel diameter and blood flow velocity from baseline.
Visualization: Experimental Workflow for Vasodilation Study
Core Mechanism of Action 2: Direct Follicular Stimulation via the Cholinergic System
Beyond its vascular effects, compelling evidence suggests that carpronium chloride directly stimulates hair follicle cells. The skin, including the hair follicle, possesses a complete, independent non-neuronal cholinergic system where acetylcholine acts as a local signaling molecule. Muscarinic acetylcholine receptors (mAChRs), the targets of carpronium chloride, are expressed in key follicular cells, including dermal papilla cells (DPCs) and keratinocytes.[6][7]
Research on knockout mice has been pivotal, demonstrating that the M4 subtype of the muscarinic receptor (M4R) is essential for regulating the hair cycle.[7] Mice lacking the M4R gene exhibit a significantly prolonged telogen (resting) phase, failing to efficiently transition into the anagen phase, which results in impaired hair growth.[6][7]
Carpronium chloride, acting as an M4R agonist, stimulates these receptors on DPCs.[6] DPCs are the critical signaling center of the hair follicle, orchestrating the hair cycle.[8] Activation of M4R on DPCs initiates a downstream signaling cascade that promotes cell proliferation and the secretion of growth factors, ultimately activating the Wnt/β-catenin pathway.[2] The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration; its activation is a key trigger for the anagen phase.[5][9] This stimulation appears to be mediated through the PI3K/AKT and ERK signaling pathways.[2]
Visualization: Carpronium Chloride Signaling Pathway in Dermal Papilla Cells
Experimental Protocol: In Vitro Culture and Stimulation of Dermal Papilla Cells (DPCs)
Objective: To determine the effect of cholinergic agonists on the proliferation and signaling pathways of cultured human DPCs. (Methodology is inferred from standard protocols in the field[10][11]).
-
Cell Isolation and Culture: Human DPCs are isolated from hair follicles obtained from scalp tissue. The dermal papilla is micro-dissected and treated with collagenase to release the cells.
-
Cell Seeding: Isolated DPCs are cultured in appropriate media (e.g., DMEM supplemented with Fetal Bovine Serum and antibiotics) and seeded into multi-well plates for experiments.
-
Treatment: Once cells reach a desired confluency, the culture medium is replaced with a medium containing various concentrations of a cholinergic agonist (e.g., carpronium chloride or a proxy like bethanechol). A vehicle-only control group is also maintained.
-
Proliferation Assay (e.g., MTT Assay): After a set incubation period (e.g., 24-72 hours), cell viability and proliferation are quantified using a colorimetric assay like the MTT assay. Absorbance is read on a plate reader.
-
Western Blot Analysis: To analyze signaling pathways, cells are treated for shorter periods (e.g., 15-60 minutes). Cells are then lysed, and protein extracts are collected. Proteins of interest (e.g., phosphorylated-Akt, phosphorylated-ERK, β-catenin, Bcl-2, Bax) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Gene Expression Analysis (RT-qPCR): To measure the expression of Wnt/β-catenin target genes, RNA is extracted from treated cells, reverse-transcribed to cDNA, and quantified using real-time quantitative PCR with primers for genes like AXIN2, LEF1, and IGF-1.[6]
Conclusion
The mechanism of action of this compound in hair follicles is a compelling dual-pathway process. It leverages both an indirect, supportive function by increasing scalp microcirculation and a direct, stimulatory function by activating pro-growth signaling cascades within the hair follicle's key regulatory cells. Its role as a cholinergic agonist targeting M4 muscarinic receptors on dermal papilla cells provides a direct molecular basis for its ability to promote the anagen phase of the hair cycle via the Wnt/β-catenin pathway. This comprehensive understanding of its vascular and cellular activities solidifies its role as a targeted therapy for various forms of alopecia and provides a strong foundation for future research and development in hair growth pharmacology.
References
- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic crisis caused by ingesting topical carpronium chloride solution: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The M4 muscarinic acetylcholine receptor play a key role in the control of murine hair follicle cycling and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dermal Papilla Cells: From Basic Research to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Carpronium Chloride Monohydrate for Research Applications
Introduction
Carpronium chloride, chemically known as (4-methoxy-4-oxobutyl)-trimethylazanium chloride, is a quaternary ammonium salt recognized for its vasodilatory properties.[1][2] It is primarily utilized as a topical agent for the treatment of various forms of alopecia by enhancing microvascular blood flow to hair follicles.[2] For research and drug development purposes, the synthesis of high-purity carpronium chloride is essential to ensure reproducible and reliable experimental outcomes. This guide provides a detailed technical overview of a robust synthesis route and a comprehensive purification protocol to yield carpronium chloride monohydrate, tailored for researchers, scientists, and professionals in drug development.
Synthesis Pathway
The most common and effective synthesis of carpronium chloride originates from γ-butyrolactone. The process involves a three-step reaction sequence:
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Ring-Opening Chlorination: The lactone ring of γ-butyrolactone is opened and chlorinated, typically using a chlorinating agent like thionyl chloride, to produce 4-chlorobutyryl chloride.[3][4]
-
Esterification: The resulting acid chloride is then esterified with methanol to form methyl 4-chlorobutanoate.[4]
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Quaternization: The final step is a nucleophilic substitution (SN2) reaction where the terminal chloro group of the ester is quaternized with trimethylamine, yielding the target compound, carpronium chloride.[4]
This synthetic route has been reported to achieve a high overall yield of 88.4%.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of Carpronium Chloride (Crude)
Step 1: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone
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To a reaction flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the γ-butyrolactone at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-chlorobutyryl chloride.
Step 2: Synthesis of Methyl 4-Chlorobutanoate
-
Cool the crude 4-chlorobutyryl chloride (1.0 eq) in an ice bath.
-
Slowly add anhydrous methanol (CH₃OH, 1.5 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction mixture is then quenched by pouring it into ice-cold water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-chlorobutanoate.
Step 3: Synthesis of Carpronium Chloride (Quaternization)
-
Dissolve the crude methyl 4-chlorobutanoate (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
To this solution, add a solution of trimethylamine (N(CH₃)₃, 1.2 eq) in the same solvent.
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold acetone or diethyl ether to remove unreacted starting materials.
-
Dry the solid under vacuum to obtain crude carpronium chloride.
Protocol 2: Purification by Recrystallization to this compound
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Dissolve the crude carpronium chloride in a minimal amount of a hot solvent mixture, such as 95% ethanol/water or isopropanol/water.
-
Once fully dissolved, perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To maximize yield, place the flask in an ice bath or refrigerate at 4°C for several hours to complete the crystallization process.
-
Collect the white, crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under a vacuum at a low temperature (e.g., 30-40°C) to obtain this compound. The compound is hygroscopic and should be handled accordingly.[5]
Overall Experimental Workflow
The entire process from synthesis to final product characterization follows a logical progression designed to maximize yield and purity.
Data Presentation
The following tables summarize the key physicochemical properties and expected outcomes of the synthesis and purification process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 64675-20-3 | [5][6] |
| Molecular Formula | C₈H₂₀ClNO₃ | [6] |
| Molecular Weight | 213.70 g/mol | [5][6] |
| Appearance | White to Off-White Crystalline Solid | [5] |
| Melting Point | 83-85°C | [5] |
| Solubility | Slightly soluble in Methanol and Water | [5] |
| Stability | Hygroscopic | [5] |
Table 2: Summary of Synthesis and Purification Data
| Process Step | Key Reagents | Product | Target Yield | Target Purity |
| Synthesis | γ-Butyrolactone, SOCl₂, CH₃OH, N(CH₃)₃ | Crude Carpronium Chloride | ~88% (Overall) | >90% |
| Purification | Crude Product, Ethanol/Water | This compound | >85% (from crude) | >99% |
Characterization and Storage
Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Elemental Analysis: To confirm the elemental composition.
Storage and Handling this compound is hygroscopic.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent moisture absorption and degradation.[5]
References
- 1. Carpronium chloride - Wikipedia [en.wikipedia.org]
- 2. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 3. Synthesis of Carpronium Chloride and Its Analogue | Semantic Scholar [semanticscholar.org]
- 4. This compound | 64675-20-3 | Benchchem [benchchem.com]
- 5. This compound CAS#: 64675-20-3 [m.chemicalbook.com]
- 6. This compound | C8H20ClNO3 | CID 45358895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carpronium Chloride | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Carpronium Chloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium chloride, a quaternary ammonium compound, is a cholinergic agent known for its vasodilatory properties. It is primarily used topically to stimulate hair growth in various forms of alopecia. Understanding the physicochemical properties of its monohydrate form is crucial for formulation development, stability studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of carpronium chloride monohydrate, detailed experimental methodologies, and insights into its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various pharmaceutical formulations and biological systems.
| Identifier | Value |
| Chemical Name | (4-methoxy-4-oxobutyl)-trimethylazanium chloride hydrate |
| CAS Number | 64675-20-3 |
| Molecular Formula | C₈H₂₀ClNO₃ |
| Molecular Weight | 213.70 g/mol [1][2][3] |
| Property | Value/Description |
| Melting Point | 83-85°C |
| Appearance | White to off-white solid |
| Stability | Hygroscopic |
| Solvent | Solubility |
| Water | Very soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ether | Practically insoluble[4] |
| N,N-Dimethylformamide | Very soluble[5] |
| Glacial Acetic Acid | Sparingly soluble[5] |
| Chloroform | Very slightly soluble[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the ring-opening and chlorination of γ-butyrolactone to form 4-chlorobutyryl chloride. This intermediate is then subjected to esterification and quaternization.
Step 1: Synthesis of 4-chlorobutyryl chloride from γ-butyrolactone
-
Materials: γ-butyrolactone, bis(trichloromethyl) carbonate, triethylamine, toluene.
-
Procedure:
-
In a reaction flask, dissolve γ-butyrolactone and a catalytic amount of triethylamine in toluene.
-
Heat the mixture to 60°C with stirring.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate to the flask.
-
Maintain the reaction temperature and continue stirring for 2 hours after the addition is complete.
-
Introduce nitrogen gas to sweep the reaction mixture and remove any residual gases.
-
Purify the crude product by reduced pressure distillation, collecting the fraction at 105-112°C (50 mmHg) to obtain 4-chlorobutyryl chloride.[6]
-
Step 2: Esterification and Quaternization
-
Materials: 4-chlorobutyryl chloride, methanol, trimethylamine.
-
Procedure:
-
The 4-chlorobutyryl chloride is esterified with methanol.
-
The resulting 4-methoxy-4-oxobutyl chloride is then quaternized with trimethylamine to yield carpronium chloride. The crude product is then purified and hydrated to form the monohydrate.
-
A visual representation of this workflow is provided below.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of carpronium chloride in bulk and formulated products and for monitoring its stability over time. While a specific validated method for a topical solution of this compound is not publicly available, a general approach based on established practices for similar compounds can be outlined.
-
Objective: To develop a method that separates carpronium chloride from its degradation products and formulation excipients.
-
Chromatographic System:
-
Column: A reversed-phase column, such as a Kinetex™ C18 (250 × 4.6 mm, 5 µm), is typically suitable.[7]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. An example could be a mixture of an aqueous buffer (e.g., 0.1% v/v glacial acetic acid in water and acetonitrile) and an organic phase (e.g., a mixture of acetonitrile, tetrahydrofuran, and methanol).[7]
-
Detection: UV detection at an appropriate wavelength (e.g., 272 nm).[7]
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light). The method must be able to resolve the intact drug from all resulting degradation products.
The workflow for developing a stability-indicating HPLC method is depicted below.
Mechanism of Action: Vasodilation Signaling Pathway
Carpronium chloride acts as a muscarinic acetylcholine receptor agonist. In the vasculature, it primarily targets M3 muscarinic receptors on endothelial cells.[8][9] The activation of these receptors initiates a signaling cascade that results in the production of nitric oxide (NO), a potent vasodilator.
The key steps in this pathway are:
-
Receptor Binding: Carpronium chloride binds to and activates M3 muscarinic receptors on the surface of endothelial cells.
-
G-Protein Activation: The activated M3 receptor, a G-protein coupled receptor, activates the Gq protein.
-
PLC Activation and IP₃ Production: The Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
eNOS Activation: The increase in intracellular Ca²⁺, along with calmodulin, activates endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
-
Diffusion to Smooth Muscle: NO, being a small, lipophilic molecule, readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
-
Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G Activation: cGMP activates protein kinase G (PKG).
-
Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ levels in the smooth muscle cells and ultimately causing vasodilation (relaxation of the blood vessel).[10]
This signaling pathway is illustrated in the diagram below.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, experimental protocols, and mechanism of action of this compound. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient. A thorough understanding of these fundamental characteristics is paramount for the successful development of stable, safe, and effective pharmaceutical products.
References
- 1. JAN: Japanese Accepted Names for Pharmaceuticals [jpdb.nihs.go.jp]
- 2. KEGG DRUG: Carpronium chloride hydrate [kegg.jp]
- 3. This compound | C8H20ClNO3 | CID 45358895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carpronium Chloride [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 7. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the M3 Muscarinic Acetylcholine Receptor Subtype in Murine Ophthalmic Arteries After Endothelial Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to Carpronium Chloride Monohydrate: Molecular Structure and Pharmacological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium chloride monohydrate is a quaternary ammonium compound recognized for its therapeutic potential, primarily in the field of dermatology for the treatment of alopecia.[1][2] Its mechanism of action is rooted in its function as a parasympathomimetic and vasodilator, enhancing microcirculation and stimulating hair follicles.[3][4] This technical guide provides a comprehensive overview of the molecular structure, pharmacological activity, and relevant experimental methodologies associated with this compound. It aims to serve as a detailed resource for researchers and professionals engaged in drug development and dermatological science.
Molecular Structure and Chemical Properties
This compound is the hydrated salt form of carpronium chloride. Its structure is characterized by a quaternary ammonium group, which is crucial for its biological activity. The key identifiers and properties are summarized below.
| Property | Data | Reference |
| IUPAC Name | (4-methoxy-4-oxobutyl)-trimethylazanium;chloride;hydrate | [5] |
| Molecular Formula | C₈H₂₀ClNO₃ | [5] |
| Molecular Weight | 213.70 g/mol | [5] |
| CAS Number | 64675-20-3 | [5] |
| Canonical SMILES | C--INVALID-LINK--(C)CCCC(=O)OC.O.[Cl-] | [4] |
| Physical Description | Hygroscopic, cube-like crystals | [6] |
| Solubility | Very soluble in water, methanol, ethanol; soluble in acetone | [6] |
Pharmacological Activity and Mechanism of Action
Carpronium chloride's primary therapeutic effect in treating hair loss stems from its multifaceted mechanism of action, which includes vasodilation and direct stimulation of hair follicle cells through cholinergic pathways.
Parasympathomimetic Activity
Carpronium chloride acts as a parasympathomimetic agent, mimicking the effects of acetylcholine.[3] It functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] The activation of these receptors on dermal papilla cells is believed to play a significant role in regulating the hair growth cycle.[2][5] Research on mAChRs in hair follicles suggests that their activation can prolong the anagen (growth) phase of the hair cycle and stimulate the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration.[1][2][3]
Vasodilatory Effects
A key activity of carpronium chloride is its ability to induce local vasodilation, increasing blood flow to the scalp.[4] This effect is crucial for delivering essential nutrients and oxygen to the hair follicles, creating a more favorable environment for hair growth.[4] The vasodilation is thought to be mediated through the stimulation of endothelial cells, potentially involving the nitric oxide (NO) and prostaglandin signaling pathways.[4]
The proposed signaling pathway for carpronium chloride's action on hair follicles is depicted below.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The M4 muscarinic acetylcholine receptor play a key role in the control of murine hair follicle cycling and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M4 muscarinic acetylcholine receptor plays a key role in the control of murine hair follicle cycling and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Carpronium Chloride as a Parasympathomimetic Agent in Cellular Models: A Technical Guide
Affiliation: Google Research
Abstract
Carpronium chloride, a quaternary ammonium compound, is a parasympathomimetic agent clinically utilized for the treatment of alopecia. Its therapeutic effect is attributed to its vasodilatory properties, which enhance microcirculation in the scalp, and its direct action on hair follicle cells. This technical guide provides an in-depth overview of the cellular mechanisms of carpronium chloride, focusing on its role as a muscarinic acetylcholine receptor agonist. While direct quantitative data and specific experimental protocols for carpronium chloride in cellular models are not extensively available in public literature, this document synthesizes the current understanding of cholinergic signaling in hair follicle biology to propose the key pathways and experimental frameworks for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hair growth and parasympathomimetic pharmacology.
Introduction
Carpronium chloride is a synthetic cholinergic agent that mimics the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. Its primary clinical application is in the topical treatment of various forms of alopecia, where it is thought to promote hair growth by improving blood flow to the hair follicles and potentially by directly stimulating follicular cells. Despite its clinical use, the specific molecular interactions and downstream signaling events initiated by carpronium chloride in relevant cellular models, such as dermal papilla cells (DPCs) and endothelial cells, are not well-documented in peer-reviewed literature.
This guide will therefore focus on the hypothesized mechanism of action of carpronium chloride based on its classification as a parasympathomimetic agent and the established role of cholinergic signaling in hair follicle biology. We will provide representative experimental protocols and frameworks for data presentation to facilitate further research into the cellular pharmacology of this compound.
Hypothesized Mechanism of Action
As a parasympathomimetic, carpronium chloride is presumed to exert its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs). In the context of hair growth, the M3 and M4 subtypes of mAChRs, which are expressed in DPCs, are of particular interest.[1] Activation of these G-protein coupled receptors (GPCRs) is known to initiate a cascade of intracellular signaling events that are crucial for the regulation of the hair cycle.
Vasodilation and Improved Microcirculation
One of the primary proposed mechanisms of carpronium chloride is its vasodilatory effect on the scalp's microvasculature.[2] This is likely mediated by the activation of M3 muscarinic receptors on endothelial cells.
-
Nitric Oxide (NO) Pathway: M3 receptor activation in endothelial cells typically leads to an increase in intracellular calcium (Ca2+) concentration. This, in turn, activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
-
Prostaglandin Pathway: Muscarinic receptor activation can also stimulate the release of prostaglandins, such as prostaglandin E2 (PGE2), which are potent vasodilators.
Direct Effects on Dermal Papilla Cells
Cholinergic signaling is known to play a direct role in regulating the hair follicle cycle. Activation of muscarinic receptors on DPCs by agonists has been shown to trigger key signaling pathways associated with hair growth.
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical regulator of hair follicle development and regeneration.[3][4] Studies with other muscarinic agonists have demonstrated that their activation can lead to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β), resulting in the stabilization and nuclear translocation of β-catenin.[5][6] In the nucleus, β-catenin acts as a transcriptional co-activator for genes that promote the anagen (growth) phase of the hair cycle.
-
PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade for cell survival and proliferation. Muscarinic receptor activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can, in turn, phosphorylate and inactivate pro-apoptotic proteins and promote cell cycle progression in DPCs.[5]
Data Presentation
To facilitate a systematic evaluation of carpronium chloride's effects in cellular models, all quantitative data should be summarized in clearly structured tables. While specific data for carpronium chloride is currently unavailable, the following tables provide a template for future studies.
Table 1: Dose-Response of Carpronium Chloride on Dermal Papilla Cell Proliferation
| Concentration (μM) | Mean Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | X.X |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| 100 | Data Not Available | Data Not Available |
| EC50 (μM) | Data Not Available |
Table 2: Effect of Carpronium Chloride on Nitric Oxide Production in Endothelial Cells
| Treatment | Concentration (μM) | Mean NO Production (pmol/mg protein) | Standard Deviation |
| Vehicle Control | - | Data Not Available | Data Not Available |
| Carpronium Chloride | 1 | Data Not Available | Data Not Available |
| Carpronium Chloride | 10 | Data Not Available | Data Not Available |
| Carpronium Chloride | 100 | Data Not Available | Data Not Available |
| Positive Control (e.g., Acetylcholine) | 10 | Data Not Available | Data Not Available |
Table 3: Effect of Carpronium Chloride on Prostaglandin E2 Release from Dermal Papilla Cells
| Treatment | Concentration (μM) | Mean PGE2 Release (pg/mL) | Standard Deviation |
| Vehicle Control | - | Data Not Available | Data Not Available |
| Carpronium Chloride | 1 | Data Not Available | Data Not Available |
| Carpronium Chloride | 10 | Data Not Available | Data Not Available |
| Carpronium Chloride | 100 | Data Not Available | Data Not Available |
| Positive Control (e.g., Arachidonic Acid) | 10 | Data Not Available | Data Not Available |
Table 4: Effect of Carpronium Chloride on Wnt/β-catenin and PI3K/Akt Signaling Pathways in Dermal Papilla Cells
| Signaling Protein | Treatment | Concentration (μM) | Mean Fold Change in Phosphorylation/Expression (vs. Vehicle) | Standard Deviation |
| p-GSK-3β (Ser9) | Carpronium Chloride | 10 | Data Not Available | Data Not Available |
| β-catenin (Nuclear) | Carpronium Chloride | 10 | Data Not Available | Data Not Available |
| p-Akt (Ser473) | Carpronium Chloride | 10 | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed, representative methodologies for key experiments to elucidate the cellular effects of carpronium chloride.
Dermal Papilla Cell Proliferation Assay
-
Cell Culture: Human dermal papilla cells (DPCs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: DPCs are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of carpronium chloride (e.g., 0.1, 1, 10, 100 μM) or vehicle control for 48 hours.
-
MTT Assay: After treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay in Endothelial Cells
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium at 37°C in a 5% CO2 incubator.
-
Seeding: HUVECs are seeded into 24-well plates and grown to confluence.
-
Treatment: Cells are washed with Krebs-Ringer buffer and then treated with carpronium chloride at various concentrations for 30 minutes.
-
Sample Collection: The supernatant is collected for the measurement of nitrite, a stable metabolite of NO.
-
Griess Assay: 50 μL of the supernatant is mixed with 50 μL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature, protected from light. Then, 50 μL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.
-
Measurement: The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.
Prostaglandin E2 (PGE2) Measurement in Dermal Papilla Cells
-
Cell Culture and Seeding: DPCs are cultured and seeded in 24-well plates as described in section 4.1.
-
Treatment: Once confluent, cells are treated with carpronium chloride for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of PGE2 in the supernatant is measured using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: PGE2 concentration is calculated based on the standard curve provided with the kit and normalized to the total protein content of the cells in each well.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Culture and Treatment: DPCs are grown in 6-well plates to near confluency and then serum-starved for 24 hours. Cells are then treated with carpronium chloride (e.g., 10 μM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, nuclear β-catenin, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways of carpronium chloride and a general experimental workflow.
References
- 1. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Effects of the PI3K/Akt signaling pathway on the hair inductivity of human dermal papilla cells in hair beads [pubmed.ncbi.nlm.nih.gov]
- 4. Hair-inducing ability of human dermal papilla cells cultured under Wnt/β-catenin signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Vasodilatory Landscape of Carpronium Chloride in Dermal Microvasculature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium chloride, a cholinergic agonist, is recognized for its therapeutic application in alopecia, largely attributed to its vasodilatory properties that enhance microcirculation in the scalp. This technical guide delves into the core mechanisms, experimental evaluation, and signaling pathways associated with the vasodilatory effects of carpronium chloride on the dermal microvasculature. While direct quantitative data on human dermal tissue is limited in publicly available literature, this document synthesizes findings from related studies to provide a comprehensive overview. We present illustrative data from animal models, propose a detailed experimental protocol for assessing dermal vasodilation in humans, and visualize the key signaling cascades involved. This guide serves as a foundational resource for researchers and professionals in drug development seeking to understand and investigate the microcirculatory impact of carpronium chloride.
Introduction
The intricate network of the dermal microvasculature is paramount in maintaining skin homeostasis, regulating temperature, and facilitating the delivery of nutrients and immune cells. Pharmacological modulation of this network holds significant therapeutic potential. Carpronium chloride, a quaternary ammonium compound, is a topical agent primarily used to treat hair loss.[1] Its efficacy is believed to stem from its ability to induce local vasodilation, thereby increasing blood flow to hair follicles.[1] Understanding the precise vasodilatory effects and underlying mechanisms of carpronium chloride at the dermal level is crucial for optimizing its therapeutic use and exploring new applications. This guide provides an in-depth examination of this topic, addressing quantitative data, experimental methodologies, and the molecular signaling pathways at play.
Quantitative Data on Vasodilatory Effects
Direct quantitative data on the vasodilatory effects of topical carpronium chloride on human dermal microvasculature is not extensively available in the peer-reviewed literature. However, studies on animal models provide valuable insights into its potential efficacy. The following table summarizes data from a key study on the effects of carpronium chloride on the microvascular blood flow in rat mesentery, which serves as a relevant physiological model for microvascular responses.[2]
Table 1: Effects of Topical Carpronium Chloride on Rat Mesenteric Arterioles [2]
| Parameter | Pre-application (Mean ± SD) | Post-application (Mean ± SD) | Percentage Change |
| Arteriolar Diameter (μm) | 25.4 ± 3.1 | 30.1 ± 3.8 | + 18.5% |
| Blood Flow Velocity (mm/s) | 5.2 ± 1.1 | 6.8 ± 1.5 | + 30.8% |
| Blood Flow Rate (nL/s) | 2.6 ± 0.8 | 4.8 ± 1.2 | + 84.6% |
Data presented is illustrative and based on findings in a rat model. Further research is required to establish quantitative effects on human dermal microvasculature.
Experimental Protocols
To quantitatively assess the vasodilatory effects of carpronium chloride on human dermal microvasculature, a robust and standardized experimental protocol is essential. The following proposed methodology is based on established techniques for measuring cutaneous blood flow, such as Laser Doppler Flowmetry (LDF).[3]
Proposed Protocol: Measurement of Carpronium Chloride-Induced Dermal Vasodilation using Laser Doppler Flowmetry
Objective: To quantify the change in cutaneous blood flow in response to the topical application of carpronium chloride solution.
Materials:
-
Carpronium chloride solution (e.g., 5%)
-
Vehicle control solution (placebo)
-
Laser Doppler Flowmetry (LDF) system with a probe
-
Double-sided adhesive rings for probe attachment
-
Skin thermometer
-
Blood pressure monitor
-
Healthy human volunteers
Procedure:
-
Subject Acclimatization: Subjects rest in a supine position for at least 20 minutes in a temperature-controlled room (22-24°C) to achieve hemodynamic stability.
-
Site Selection and Preparation: Two test sites are marked on the volar aspect of the forearm. The skin is cleaned with a sterile wipe and allowed to dry.
-
Baseline Measurement: LDF probes are attached to the marked sites using adhesive rings. Baseline cutaneous blood flow (in arbitrary perfusion units, APU), skin temperature, and systemic blood pressure are recorded for 5-10 minutes.
-
Topical Application: A standardized volume (e.g., 20 µL) of carpronium chloride solution is applied to one test site, and the vehicle control is applied to the second site.
-
Post-application Monitoring: Cutaneous blood flow is continuously monitored at both sites for a predefined period (e.g., 60 minutes). Skin temperature and systemic blood pressure are recorded at regular intervals.
-
Data Analysis: The change in cutaneous vascular conductance (CVC) is calculated as LDF signal (APU) / mean arterial pressure (mmHg). The percentage change in CVC from baseline is determined for both the carpronium chloride and vehicle-treated sites.
Logical Workflow for the Experimental Protocol
Caption: Experimental workflow for assessing carpronium chloride's vasodilatory effect.
Signaling Pathways of Vasodilation
Carpronium chloride is a cholinergic agonist, and its vasodilatory effects are primarily mediated through the activation of muscarinic acetylcholine receptors (mAChRs) on endothelial cells of the dermal microvasculature.
Endothelium-Dependent Vasodilation
The binding of carpronium chloride to M3 muscarinic receptors on endothelial cells initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator.
References
- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 2. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Measurement of cutaneous blood flow by laser Doppler velocimetry. Importance of probe effect and solvent effect after topical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Carpronium Chloride for Alopecia Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium chloride, a topical agent, has emerged as a therapeutic candidate for various forms of alopecia, including alopecia areata and androgenetic alopecia.[1] Its mechanism of action, primarily centered on local vasodilation and stimulation of hair follicles, has prompted early-stage research to elucidate its efficacy and underlying molecular pathways.[1] This technical guide provides a comprehensive overview of the current understanding of carpronium chloride in the context of alopecia treatment, with a focus on its mechanism of action, experimental protocols for evaluation, and a summary of the type of quantitative data sought in clinical and preclinical studies.
Mechanism of Action
Carpronium chloride's therapeutic effects in alopecia are believed to be multifactorial, involving vasodilation, cholinergic stimulation, and potential modulation of local signaling pathways.
1. Vasodilation and Increased Microcirculation:
Carpronium chloride is a potent vasodilator, meaning it widens blood vessels.[1][2] This action increases blood flow to the scalp, which is crucial for delivering essential nutrients and oxygen to the hair follicles, thereby creating a more favorable environment for hair growth.[1] Preclinical studies using intravital videomicroscopy on rat mesentery have demonstrated that topical application of carpronium chloride leads to arteriolar vasodilation and an increase in blood flow without affecting systemic blood pressure.[2]
2. Cholinergic System Stimulation:
Carpronium chloride is a cholinergic agonist, structurally similar to the neurotransmitter acetylcholine.[3] The cholinergic system plays a role in the regulation of the hair growth cycle.[4][5] Research suggests that dermal papilla cells, which are crucial for hair follicle development and growth, express cholinergic receptors.[4][5] By stimulating these receptors, carpronium chloride may influence the hair cycle, potentially prolonging the anagen (growth) phase. One proposed mechanism involves the activation of M4 muscarinic acetylcholine receptors in dermal papilla cells, which in turn can trigger downstream signaling pathways like Wnt/β-catenin, known to be essential for hair follicle regeneration.[4][6]
3. Involvement of Nitric Oxide and Prostaglandin Pathways:
The vasodilatory effects of carpronium chloride are likely mediated, at least in part, by the nitric oxide (NO) and prostaglandin signaling pathways.[1] In the context of hair follicles, dermal papilla cells can produce NO, which acts as a signaling molecule involved in regulating hair follicle activity.[7][8] Cholinergic stimulation can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and subsequent vasodilation. Prostaglandins, another class of signaling molecules, are also implicated in hair growth regulation, and it is plausible that carpronium chloride's activity intersects with these pathways.
Signaling Pathway Diagrams
Caption: Proposed signaling pathways of carpronium chloride in hair follicles.
Experimental Protocols
A critical aspect of evaluating the efficacy of any alopecia treatment is the use of standardized and reproducible experimental protocols. The phototrichogram is a widely accepted, non-invasive method for this purpose.
Phototrichogram for Assessing Hair Growth
Objective: To quantitatively measure changes in hair density, thickness, and the ratio of anagen (growing) to telogen (resting) hairs.
Materials:
-
High-resolution digital camera with a macro lens
-
Dermatoscope or other magnification device
-
Clippers or a specialized hair trimming device
-
Temporary hair dye (if necessary, for light-colored hair)
-
Image analysis software (e.g., TrichoScan)
-
Tattooing device with sterile, single-use needles (for long-term studies)
-
Topical antiseptic
-
Gauze and medical tape
Procedure:
-
Subject Selection and Baseline:
-
Recruit subjects with a confirmed diagnosis of alopecia (e.g., androgenetic alopecia, alopecia areata).
-
Select a target area of the scalp for analysis, typically a region with active hair loss. For long-term studies, a small, discreet tattoo can be applied to ensure the same area is evaluated at each visit.
-
-
Hair Clipping and Imaging (Day 0):
-
In the center of the target area, clip a small patch of hair (approximately 1-2 cm²) as close to the scalp as possible.
-
If the subject has light-colored hair, a temporary, dark hair dye may be applied to the clipped area to enhance contrast for imaging.
-
Using a high-resolution camera with a dermatoscope at a fixed magnification and distance, capture a baseline image of the clipped area. This image will be used to determine the total hair density.
-
-
Follow-up Imaging (Day 2 or 3):
-
After a set period (typically 48-72 hours), the subject returns for a second imaging session.
-
The same target area is re-imaged under identical conditions (magnification, lighting, and distance).
-
During this interval, anagen hairs will have grown and will be visibly longer than the telogen hairs, which do not grow.
-
-
Image Analysis:
-
The captured images are analyzed using specialized software.
-
Hair Density: The total number of hairs in the imaged area is counted from the baseline image (Day 0) and expressed as hairs per cm².
-
Anagen/Telogen Ratio: By comparing the images from Day 0 and Day 2/3, the software can differentiate between growing (anagen) and non-growing (telogen) hairs. The ratio of anagen to telogen hairs is then calculated.
-
Hair Thickness: The software can also measure the diameter of individual hair shafts.
-
-
Data Collection and Statistical Analysis:
-
The phototrichogram is repeated at specified intervals throughout the study (e.g., baseline, 3 months, 6 months).
-
Data on hair density, anagen/telogen ratio, and hair thickness are collected for both the treatment and placebo/control groups.
-
Statistical analyses (e.g., t-tests, ANOVA) are performed to determine the significance of any observed changes.
-
Quantitative Data Presentation
While early-stage research on carpronium chloride has been promising, publicly available, comprehensive quantitative data from large-scale, randomized controlled trials are limited. The following tables are presented as templates to illustrate the type of data that would be collected and analyzed in such studies to rigorously evaluate the efficacy of carpronium chloride for alopecia.
Table 1: Change in Hair Density (Hairs/cm²) from Baseline
| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | Change from Baseline at 6 Months (Mean ± SD) | p-value |
| Carpronium Chloride (X%) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table would summarize the primary efficacy endpoint of a clinical trial, demonstrating the change in the number of hairs per square centimeter in the target scalp area.
Table 2: Change in Anagen/Telogen Ratio from Baseline
| Treatment Group | Baseline (Mean ± SD) | 3 Months (Mean ± SD) | 6 Months (Mean ± SD) | Change from Baseline at 6 Months (Mean ± SD) | p-value |
| Carpronium Chloride (X%) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table is crucial for understanding the effect of the treatment on the hair growth cycle. A significant increase in the anagen/telogen ratio would indicate a positive therapeutic effect.
Table 3: Subjective Assessment of Hair Growth
| Assessment Category | Carpronium Chloride (X%) (n) | Placebo (n) | p-value |
| Greatly Improved | Data not available | Data not available | Data not available |
| Moderately Improved | Data not available | Data not available | |
| Slightly Improved | Data not available | Data not available | |
| No Change | Data not available | Data not available | |
| Worsened | Data not available | Data not available |
Note: This table would present the results of patient and/or investigator assessments of hair growth, providing valuable qualitative data to complement the quantitative measurements.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a clinical trial on alopecia treatment.
Conclusion
Early-stage research into carpronium chloride for the treatment of alopecia is grounded in its well-established vasodilatory and cholinergic properties. The proposed mechanisms of action, involving increased microcirculation and direct stimulation of hair follicle signaling pathways, provide a strong rationale for its therapeutic potential. However, to fully validate its efficacy and safety, rigorous, large-scale clinical trials employing standardized methodologies such as the phototrichogram are essential. The generation of robust quantitative data, as outlined in this guide, will be critical for advancing carpronium chloride through the drug development pipeline and potentially offering a new therapeutic option for individuals experiencing hair loss. Further research is also warranted to provide a more detailed map of the molecular signaling pathways involved, which could lead to the identification of new therapeutic targets and the development of even more effective treatments for alopecia.
References
- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 2. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Nitric oxide in the human hair follicle: constitutive and dihydrotestosterone-induced nitric oxide synthase expression and NO production in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cellular Pathways Modulated by Carpronium Chloride Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium chloride is a topical therapeutic agent primarily indicated for the treatment of alopecia, including androgenetic alopecia and alopecia areata. Its clinical efficacy in promoting hair regrowth and improving scalp health is attributed to its multifaceted mechanism of action.[1] At its core, carpronium chloride functions as a vasodilator and a parasympathomimetic agent, specifically a muscarinic acetylcholine receptor (mAChR) agonist. This guide provides a comprehensive technical overview of the cellular pathways modulated by carpronium chloride, with a focus on its effects on dermal papilla cells (DPCs), the key regulators of hair follicle cycling and growth. While direct experimental evidence for some of carpronium chloride's specific downstream effects is still emerging, this document synthesizes the current understanding based on its known pharmacological actions and the established roles of the implicated signaling pathways in hair follicle biology.
Core Cellular Mechanisms of Carpronium Chloride
Carpronium chloride's primary mode of action is the stimulation of muscarinic acetylcholine receptors in the vicinity of hair follicles. This interaction is believed to initiate a cascade of downstream signaling events that collectively contribute to its therapeutic effects on hair growth. The key cellular pathways implicated in the action of carpronium chloride include:
-
Muscarinic Acetylcholine Receptor (mAChR) Signaling: As a muscarinic agonist, carpronium chloride directly activates mAChRs on the surface of dermal papilla cells. This initial binding event is the trigger for the subsequent intracellular signaling cascades.
-
Wnt/β-catenin Signaling Pathway: A critical pathway in hair follicle morphogenesis and the regulation of the hair growth cycle. Activation of this pathway is strongly associated with the promotion of the anagen (growth) phase of the hair cycle.
-
PI3K/AKT Signaling Pathway: This pathway is a key regulator of cell proliferation, survival, and metabolism. Its activation in dermal papilla cells is essential for maintaining their hair-inductive properties.
-
ERK/MEK Signaling Pathway: A component of the mitogen-activated protein kinase (MAPK) cascade, this pathway is involved in cell proliferation and differentiation, and its interplay with the PI3K/AKT pathway is crucial for hair follicle homeostasis.
-
Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: The vasodilatory effects of carpronium chloride are likely mediated, at least in part, through the stimulation of nitric oxide synthesis and the subsequent activation of the cGMP signaling cascade, leading to increased blood flow to the hair follicles.
-
Prostaglandin Synthesis: Carpronium chloride may also influence the local production of prostaglandins, such as prostaglandin E2 (PGE2), which are known to play a role in hair growth.
Data Presentation: Quantitative Insights into Modulated Pathways
While specific quantitative data for carpronium chloride's effects on intracellular signaling proteins are not extensively available in the public domain, the following table summarizes the expected modulations based on its mechanism as a muscarinic agonist and the known downstream effects in relevant cellular models. This table serves as a template for the types of quantitative data that would be generated in preclinical studies of carpronium chloride.
| Pathway Component | Expected Change upon Carpronium Chloride Exposure | Method of Quantification |
| Wnt/β-catenin Pathway | ||
| Nuclear β-catenin | Increase | Western Blot of nuclear fractions, Immunofluorescence |
| Phospho-GSK-3β (Ser9) | Increase | Western Blot |
| Axin2, LEF1 mRNA | Increase | qRT-PCR |
| PI3K/AKT Pathway | ||
| Phospho-AKT (Ser473) | Increase | Western Blot |
| Phospho-mTOR (Ser2448) | Increase | Western Blot |
| ERK/MEK Pathway | ||
| Phospho-ERK1/2 (Thr202/Tyr204) | Increase | Western Blot |
| NO/cGMP Pathway | ||
| Intracellular cGMP | Increase | cGMP enzyme immunoassay (EIA) |
| Cell Proliferation | ||
| DPC Proliferation Rate | Increase | MTT assay, BrdU incorporation assay |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by carpronium chloride.
Caption: Overview of Carpronium Chloride's Proposed Signaling Cascades.
Caption: Wnt/β-catenin Pathway Activation by Carpronium Chloride.
Caption: NO/cGMP Pathway and Vasodilation Mechanism.
Experimental Protocols
This section outlines detailed methodologies for key experiments that can be employed to investigate the cellular effects of carpronium chloride.
Dermal Papilla Cell Culture and Proliferation Assays
-
Cell Culture:
-
Isolate human dermal papilla cells (hDPCs) from scalp skin samples.
-
Culture hDPCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and basic fibroblast growth factor (bFGF).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay for Cell Viability/Proliferation:
-
Seed hDPCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of carpronium chloride for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
BrdU Incorporation Assay for DNA Synthesis:
-
Seed and treat hDPCs as described for the MTT assay.
-
Four hours prior to the end of the treatment period, add 10 µM BrdU to each well.
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive cells by fluorescence microscopy or a plate-based colorimetric assay.
-
Western Blot Analysis for Signaling Pathway Activation
-
Seed hDPCs in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with carpronium chloride at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, GSK-3β, and β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Wnt/β-catenin Signaling Pathway Activation Assays
-
TOP/FOP Flash Luciferase Reporter Assay:
-
Co-transfect hDPCs with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with carpronium chloride.
-
After the desired treatment duration, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.
-
-
Immunofluorescence for β-catenin Nuclear Translocation:
-
Grow hDPCs on glass coverslips and treat with carpronium chloride.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of β-catenin using fluorescence microscopy and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[2][3][4]
-
Nitric Oxide (NO) and cGMP Measurement
-
Griess Assay for Nitrite (a stable metabolite of NO):
-
Culture hDPCs or co-cultures with endothelial cells and treat with carpronium chloride.
-
Collect the cell culture supernatant at different time points.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
-
cGMP Enzyme Immunoassay (EIA):
-
Treat cells with carpronium chloride in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Lyse the cells and measure the intracellular cGMP concentration using a competitive EIA kit according to the manufacturer's instructions.
-
Conclusion
Carpronium chloride exerts its hair growth-promoting effects through a complex interplay of cellular signaling pathways. Its primary action as a muscarinic agonist in dermal papilla cells is believed to trigger the activation of the Wnt/β-catenin, PI3K/AKT, and ERK/MEK pathways, which are central to hair follicle proliferation and the maintenance of the anagen phase. Concurrently, its vasodilatory effects, likely mediated by the NO/cGMP pathway, improve the microcirculation of the scalp, ensuring an adequate supply of nutrients to the hair follicles. While further research is needed to fully elucidate the direct molecular interactions and provide comprehensive quantitative data, this guide offers a robust framework for understanding the cellular and molecular mechanisms underlying the therapeutic efficacy of carpronium chloride in the treatment of alopecia. The provided experimental protocols serve as a foundation for future investigations aimed at further characterizing the pharmacological profile of this important therapeutic agent.
References
- 1. SOX18 Promotes the Proliferation of Dermal Papilla Cells via the Wnt/β-Catenin Signaling Pathway | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression Of β-catenin Nuclear Translocation By CGP57380 Decelerates Poor Progression And Potentiates Radiation-Induced Apoptosis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Utilizing Carpronium Chloride in Androgenetic Alopecia Research
Introduction
Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles.[1][2] Current therapeutic strategies often aim to modulate hormonal pathways, improve microcirculation, or stimulate follicular activity.[1][3] Carpronium chloride is a topical agent primarily utilized for alopecia areata and androgenetic alopecia.[4] Its principal mechanism of action is vasodilation, which enhances local blood circulation to the hair follicles, thereby increasing the supply of essential nutrients and oxygen required for hair growth.[4][5] These application notes provide an overview of carpronium chloride's mechanism, relevant signaling pathways, and detailed protocols for its investigation in AGA studies.
Mechanism of Action and Signaling Pathways
Carpronium chloride functions as a vasodilator, directly acting on the vascular smooth muscle in the microcirculation to increase blood flow.[4][5] This improved perfusion is critical for nourishing hair follicles and creating an environment conducive to growth.[4] The compound is believed to interact with the prostaglandin and nitric oxide pathways, which are significant in regulating blood vessel dilation.[4] By improving the metabolic environment of the hair follicle, carpronium chloride may help prolong the anagen (growth) phase of the hair cycle and support the health of dermal papilla cells (DPCs), which are crucial for regulating hair growth.[4][6]
Quantitative Data in Androgenetic Alopecia Studies
While carpronium chloride has a history of clinical use, particularly in Japan, specific quantitative data from large-scale, controlled clinical trials is not extensively detailed in the provided search results.[7] Research on AGA therapies typically measures several key endpoints to determine efficacy. The following table summarizes the common quantitative metrics used in such studies, providing a framework for evaluating carpronium chloride.
| Parameter | Metric | Description | Common Assessment Method(s) |
| Hair Density | Hairs/cm² | The number of total hairs within a defined scalp area. An increase indicates effective treatment. | Phototrichogram, Manual Counting |
| Hair Thickness | Micrometers (µm) | The diameter of individual hair shafts. An increase signifies a reversal of follicle miniaturization. | Phototrichogram, Trichoscan® |
| Anagen/Telogen Ratio | Ratio (A:T) | The ratio of hairs in the growth phase (anagen) to those in the resting phase (telogen). A higher ratio is favorable. | Trichogram, Phototrichogram |
| Hair Growth Rate | mm/day | The speed at which hair grows in a specific area. | Hair Pluck Test, TrichoScan® |
| Patient Assessment | Score/Scale | Subjective evaluation of hair growth, coverage, and satisfaction by the patient. | Self-Assessment Questionnaires |
| Investigator Assessment | Score/Scale | Objective evaluation by a clinician based on standardized photographic analysis. | Global Photographic Assessment |
Experimental Protocols
Protocol 1: In Vitro Assessment of Carpronium Chloride on Human Follicle Dermal Papilla Cells (HFDPCs)
This protocol outlines a method to evaluate the direct effects of carpronium chloride on the proliferation and survival of HFDPCs, which are key regulators of hair follicle cycling.
Objective: To determine if carpronium chloride promotes the viability and proliferation of HFDPCs in vitro.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPCs)
-
Dermal Cell Basal Medium supplemented with growth factors
-
Carpronium Chloride (analytical grade)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Western Blotting reagents and antibodies (for p-ERK, p-Akt, Bcl-2, Bax, and loading control like GAPDH)
Methodology:
-
Cell Culture:
-
Culture HFDPCs in supplemented Dermal Cell Basal Medium at 37°C in a 5% CO₂ incubator.
-
Subculture cells upon reaching 80-90% confluency. Use cells from passages 3-6 for experiments to ensure stability.
-
-
Cell Viability (MTT Assay):
-
Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of carpronium chloride (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the culture medium.
-
Replace the medium in the wells with the prepared carpronium chloride solutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours until formazan crystals form.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
-
Western Blot for Signaling Proteins:
-
Seed HFDPCs in 6-well plates and grow to ~70% confluency.
-
Treat cells with a selected concentration of carpronium chloride (e.g., 1 µM) or vehicle for a specified time (e.g., 1 hour for phosphorylation events).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, p-Akt, Bcl-2, and Bax.
-
Use an appropriate loading control (e.g., anti-GAPDH) to normalize the data.
-
Analyze band intensity to determine changes in protein expression or phosphorylation. Minoxidil has been shown to increase the phosphorylation of ERK and Akt and the Bcl-2/Bax ratio, providing a benchmark for comparison.[8][9]
-
Protocol 2: In Vivo Assessment of Carpronium Chloride in a Clinical Study
This protocol provides a template for a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of topical carpronium chloride for treating AGA in male subjects.
Objective: To assess the efficacy and safety of a topical carpronium chloride solution in promoting hair growth in males with AGA.
Study Design: A 24-week, single-center, randomized, double-blind, placebo-controlled study.[10]
Participants:
-
Inclusion Criteria: Healthy males aged 18-55 with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale 3V to 5).
-
Exclusion Criteria: History of other forms of alopecia, active scalp diseases (e.g., psoriasis, seborrheic dermatitis), known allergy to carpronium chloride, or use of other hair growth treatments within the last 6 months.[11]
Intervention:
-
Test Group: 5% Carpronium Chloride topical solution, applied 1 mL twice daily to the affected scalp areas.
-
Control Group: Placebo solution (vehicle only), applied 1 mL twice daily to the affected scalp areas.
-
Subjects will be randomized in a 1:1 ratio.
Assessments and Schedule:
| Visit | Week | Key Assessments |
| 1 | -4 to 0 | Screening, Informed Consent, Physical Exam, Baseline Photography |
| 2 | 0 | Randomization, Product Dispensing, Baseline Phototrichogram (target area tattooed/marked) |
| 3 | 12 | Mid-point Assessment, Phototrichogram, Global Photography, Adverse Event Review, Compliance Check |
| 4 | 24 | Final Assessment, Final Phototrichogram, Global Photography, Patient Self-Assessment, Adverse Event Review |
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in total hair count per cm² in the target area at week 24, as measured by phototrichogram.
-
Secondary Efficacy Endpoints:
-
Change from baseline in hair thickness (µm).
-
Change in anagen/telogen ratio.
-
Investigator and subject assessment of hair growth using a standardized scale.
-
Standardized global photographic assessment.
-
Data Analysis: The primary efficacy endpoint will be analyzed using an appropriate statistical test (e.g., ANCOVA) to compare the change from baseline between the active treatment and placebo groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 5. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling pathways in hair aging [frontiersin.org]
- 7. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Carpronium Chloride in Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carpronium chloride in dermatological formulations, with a primary focus on its application in hair growth promotion. The information compiled here is intended to guide researchers and formulation scientists in the development and evaluation of topical products containing carpronium chloride.
Introduction to Carpronium Chloride
Carpronium chloride is a cholinergic agent that acts as a parasympathomimetic, stimulating muscarinic acetylcholine receptors. In dermatology, it is primarily utilized as a topical solution for the treatment of alopecia areata and androgenetic alopecia (male and female pattern baldness). Its therapeutic effect is largely attributed to its vasodilatory properties, which enhance blood flow to the hair follicles, thereby delivering essential nutrients and oxygen required for hair growth.
Mechanism of Action
The primary mechanism of action of carpronium chloride in promoting hair growth involves its function as a vasodilator. It is believed to interact with prostaglandin and nitric oxide pathways, which are crucial in regulating blood vessel dilation. As a muscarinic acetylcholine receptor agonist, carpronium chloride likely stimulates these receptors on endothelial cells and in dermal papilla cells of the hair follicle. This activation is thought to lead to the downstream production of nitric oxide (NO) and prostaglandins, such as prostaglandin E2 (PGE2), which are potent vasodilators. The increased microcirculation in the scalp provides a more favorable environment for hair follicle activity and may prolong the anagen (growth) phase of the hair cycle.
Data Presentation: Efficacy and Formulation
The following tables summarize quantitative data from various studies on the efficacy and formulation of carpronium chloride.
Table 1: Clinical Efficacy of Topical Carpronium Chloride in Alopecia
| Parameter | Formulation | Study Population | Results | Reference |
| Improvement Rate | 2% Carpronium Chloride with other agents | 75 men with androgenetic alopecia | 26.7% improvement | Not explicitly cited |
| Improvement Rate | 2% Carpronium Chloride with other agents | 11 women with androgenetic alopecia | 54.5% improvement | Not explicitly cited |
| Hair Density | 5% Minoxidil Solution | Men and women with androgenetic alopecia | ~10-30% increase | |
| Hair Thickness | 5% Minoxidil Solution | Men and women with androgenetic alopecia | ~10-25% increase | |
| Hair Density | Platelet-Rich Plasma (PRP) Injections | Patients with androgenic alopecia | Mean increase of 27.55 hairs/cm² |
Note: Data for hair density and thickness for carpronium chloride were not available in the searched literature. Data for minoxidil and PRP are provided for comparative purposes.
Table 2: Common Formulations of Carpronium Chloride
| Formulation Type | Carpronium Chloride Concentration | Common Excipients |
| Topical Solution | 2% | Ethanol, Propylene Glycol, Water |
| Topical Solution | 5% | Ethanol, Propylene Glycol, Water |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the research and development of dermatological formulations containing carpronium chloride.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of carpronium chloride from a topical formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Carpronium chloride topical formulation
-
High-performance liquid chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
Parafilm
Procedure:
-
Membrane Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. Carefully remove any subcutaneous fat and ensure the stratum corneum is intact.
-
Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. Clamp the compartments together securely.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a precise amount of the carpronium chloride formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment. Cover the donor compartment opening with parafilm to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for carpronium chloride concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of carpronium chloride permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor compartment.
Protocol for Stability Testing of a Carpronium Chloride Topical Solution
Objective: To assess the stability of a carpronium chloride topical solution under various environmental conditions over time.
Materials:
-
Carpronium chloride topical solution in its final proposed packaging
-
Stability chambers with controlled temperature and humidity
-
HPLC system for assay and impurity analysis
-
pH meter
-
Viscometer
-
Microbiological testing supplies
Procedure:
-
Batch Selection: Use at least three primary batches of the carpronium chloride topical solution for the stability study. The manufacturing process for these batches should be representative of the final production process.
-
Storage Conditions: Place the packaged samples in stability chambers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, withdraw samples and perform the following tests:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
Assay: Determine the concentration of carpronium chloride using a validated HPLC method.
-
Impurities/Degradation Products: Quantify any related substances using a validated HPLC method.
-
pH: Measure the pH of the solution.
-
Viscosity: Measure the viscosity of the solution.
-
Microbial Limits: Test for the presence of bacteria and fungi.
-
Preservative Efficacy (if applicable): Assess the effectiveness of the preservative system at the beginning and end of the study.
-
-
Data Evaluation: Evaluate the data for any significant changes from the initial values. The shelf life of the product is determined based on the time it takes for a significant change to occur under the long-term storage conditions.
Mandatory Visualizations
Signaling Pathway of Carpronium Chloride in Hair Follicle Stimulation
Caption: Proposed signaling pathway of carpronium chloride in dermal papilla cells.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for in vitro skin permeation testing.
Logical Relationship for Stability Testing Protocol
Synergistic Effects of Carpronium Chloride and Minoxidil in Co-Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by progressive hair follicle miniaturization. Current therapeutic strategies often involve monotherapies with agents such as minoxidil, a potassium channel opener that enhances microcirculation and prolongs the anagen (growth) phase of the hair cycle.[1][2][3] Emerging research suggests that combination therapies may offer superior efficacy. This document outlines the synergistic potential of co-administering carpronium chloride with minoxidil for the treatment of alopecia.
Carpronium chloride, a cholinergic agent, acts as a parasympathomimetic by stimulating acetylcholine receptors.[1] This action induces vasodilation, increasing blood flow to the scalp and providing essential nutrients to hair follicles.[1][4] The distinct mechanisms of action of carpronium chloride and minoxidil present a strong rationale for their synergistic interaction in promoting hair growth. While robust, peer-reviewed clinical data quantifying this specific synergy is still emerging, preclinical evidence and a foundational understanding of their biological pathways suggest a promising therapeutic combination. A Japanese patent application has demonstrated that the co-administration of carpronium chloride enhances the hair growth-promoting effects of minoxidil in a mouse model.[5]
These application notes provide a comprehensive overview of the theoretical basis for this synergy, protocols for preclinical and clinical evaluation, and a framework for presenting quantitative data to assess the efficacy of this combination therapy.
Mechanism of Action and Hypothesized Synergy
Minoxidil:
Minoxidil, in its sulfated form (minoxidil sulfate), is a potent opener of ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of blood vessels.[1][6] This leads to vasodilation and increased blood flow to the hair follicles.[3][6] Additionally, minoxidil is believed to have a direct stimulatory effect on hair follicle cells, prolonging the anagen phase and increasing follicle size.[1][6]
Carpronium Chloride:
Carpronium chloride is a cholinergic agonist that mimics the action of acetylcholine. It stimulates muscarinic acetylcholine receptors (mAChRs) in the vascular endothelium, leading to the release of nitric oxide and subsequent vasodilation.[1] Recent studies have highlighted the crucial role of cholinergic signaling, particularly through the M4 muscarinic receptor, in regulating the hair follicle cycle.[7] Activation of this pathway is implicated in promoting the transition from the telogen (resting) phase to the anagen (growth) phase and stimulating the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration.[4][6]
Synergistic Interaction:
The hypothesized synergy between carpronium chloride and minoxidil stems from their complementary mechanisms:
-
Dual Vasodilation Pathways: Minoxidil acts on KATP channels while carpronium chloride acts via cholinergic receptors to induce vasodilation. This dual approach may lead to a more pronounced and sustained increase in scalp microcirculation than either agent alone.
-
Complementary Hair Cycle Stimulation: Minoxidil primarily prolongs the anagen phase, while carpronium chloride may actively promote the initiation of the anagen phase by stimulating the telogen-to-anagen transition through cholinergic signaling.
Signaling Pathway Diagram
Caption: Hypothesized synergistic signaling pathways of minoxidil and carpronium chloride.
Quantitative Data Presentation
Effective evaluation of a combination therapy requires rigorous quantitative analysis. The following tables provide a template for presenting preclinical and clinical data, with example data derived from a Japanese patent for the carpronium chloride and minoxidil combination and from analogous studies on other minoxidil combination therapies.
Table 1: Preclinical Evaluation of Hair Growth in a Mouse Model (Example Data) Data adapted from patent JP2004250435A, which used C3H/HeSlc mice.[5]
| Treatment Group | Mean Hair Growth Score (Day 20) | Percentage of Anagen Phase Follicles |
| Vehicle Control | 1.2 ± 0.3 | 25% |
| 1% Minoxidil | 2.5 ± 0.4 | 60% |
| 2% Carpronium Chloride | 1.8 ± 0.2 | 40% |
| 1% Minoxidil + 2% Carpronium Chloride | 3.8 ± 0.5 | 85% |
Table 2: Clinical Evaluation of Hair Growth in Human Subjects (Template for a 24-Week Study)
| Efficacy Parameter | Minoxidil (5%) Monotherapy | Carpronium Chloride (2%) Monotherapy | Minoxidil (5%) + Carpronium Chloride (2%) Combination Therapy | p-value (Combination vs. Minoxidil) |
| Change in Total Hair Density (hairs/cm²) | +18.5 | Data to be determined | Data to be determined | |
| Change in Terminal Hair Density (hairs/cm²) | +12.3 | Data to be determined | Data to be determined | |
| Anagen/Telogen Ratio | +0.8 | Data to be determined | Data to be determined | |
| Change in Hair Shaft Diameter (μm) | +5.2 | Data to be determined | Data to be determined | |
| Investigator Global Assessment Score (% Improved) | 65% | Data to be determined | Data to be determined | |
| Patient Self-Assessment Score (% Satisfied) | 60% | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Hair Growth in a Mouse Model
This protocol is designed to assess the efficacy of topical formulations in promoting hair growth in a C57BL/6 mouse model.
1. Animal Model and Preparation:
- Use 7-week-old male C57BL/6 mice, a strain where hair cycle stages are easily identifiable by skin pigmentation.
- Anesthetize the mice and carefully clip the dorsal hair.
- Apply a warm wax-rosin mixture to the clipped area and gently peel it off to depilate and synchronize the hair follicles in the telogen phase.
2. Treatment Groups:
- Divide mice into four groups (n=10 per group):
- Vehicle Control (e.g., propylene glycol/ethanol/water solution)
- Minoxidil (e.g., 5% solution)
- Carpronium Chloride (e.g., 2% solution)
- Combination: Minoxidil (5%) + Carpronium Chloride (2%)
3. Dosing and Administration:
- Topically apply 100 µL of the respective solution to the depilated dorsal area once daily for 21 days.
4. Efficacy Assessment:
- Visual Scoring: Document hair growth daily through photography. Score the degree of hair regrowth on a scale from 0 (no growth) to 5 (complete regrowth).
- Quantitative Image Analysis: Use grayscale analysis of the photographs to quantify the area of hair coverage.
- Histological Analysis: On day 21, collect skin biopsies from the treated area. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E).
- Microscopic Evaluation: Determine the number of hair follicles in the anagen and telogen phases to calculate the anagen/telogen ratio.
Experimental Workflow: In Vivo Mouse Model
Caption: Workflow for the in vivo evaluation of hair growth in a mouse model.
Protocol 2: In Vitro Hair Follicle Stimulation Assay
This protocol utilizes primary human dermal papilla cells (hDPCs) to assess the direct stimulatory effects of the compounds on a key cell type involved in hair growth regulation.
1. Cell Culture:
- Culture primary hDPCs in a specialized fibroblast growth medium.
- Plate the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
2. Treatment:
- Prepare stock solutions of minoxidil and carpronium chloride in a suitable solvent (e.g., DMSO).
- Treat the cells with various concentrations of minoxidil, carpronium chloride, and their combinations for 48-72 hours. Include a vehicle control.
3. Proliferation Assay (MTT Assay):
- After the treatment period, add MTT reagent to each well and incubate.
- Solubilize the formazan crystals with a solubilization buffer.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability and proliferation.
4. Gene Expression Analysis (qPCR):
- Lyse the treated cells and extract total RNA.
- Synthesize cDNA using reverse transcriptase.
- Perform quantitative real-time PCR (qPCR) to analyze the expression of key hair growth-related genes, such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 7 (FGF-7), and β-catenin. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Protocol 3: Clinical Evaluation using Phototrichogram
This protocol outlines a non-invasive method for quantifying hair growth parameters in human subjects with AGA.
1. Subject Recruitment and Baseline:
- Recruit male or female subjects with mild to moderate AGA (e.g., Norwood-Hamilton scale 3-5 or Ludwig scale I-II).
- Select a target area of the scalp (e.g., 1 cm² on the vertex) and mark it with a small tattoo for consistent imaging.
- At baseline (Day 0), clip the hair in the target area to approximately 1 mm.
- Capture a high-resolution digital image of the clipped area using a dermatoscope with a fixed magnification (e.g., 20x).
2. Treatment and Follow-up:
- Randomize subjects into treatment groups (e.g., minoxidil monotherapy, carpronium chloride monotherapy, combination therapy).
- Instruct subjects to apply the topical solution twice daily for 24 weeks.
- Repeat the clipping and imaging procedure at specified follow-up visits (e.g., Week 12 and Week 24).
3. Image Analysis:
- Use specialized software (e.g., TrichoScan) to analyze the captured images.
- The software can automatically or semi-automatically measure the following parameters within the target area:
- Total Hair Density: Total number of hairs per cm².
- Terminal Hair Density: Number of thick, pigmented hairs per cm².
- Vellus Hair Density: Number of thin, non-pigmented hairs per cm².
- Anagen/Telogen Ratio: Determined by re-imaging the area after 48 hours to identify growing (anagen) versus non-growing (telogen) hairs.
- Hair Shaft Diameter: Average thickness of the hair shafts.
4. Data Analysis:
- Calculate the mean change from baseline for each parameter in each treatment group.
- Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the efficacy between the combination therapy and monotherapy groups.
Conclusion
The co-administration of carpronium chloride and minoxidil presents a compelling therapeutic strategy for alopecia. Their distinct and complementary mechanisms of action—cholinergic stimulation and potassium channel opening—provide a strong rationale for a synergistic effect on scalp vasodilation and hair cycle modulation. While direct, peer-reviewed clinical evidence is still developing, the foundational science and preliminary data are promising. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to rigorously evaluate this combination therapy, generate quantitative data, and potentially establish a new, more effective treatment paradigm for androgenetic alopecia.
References
- 1. The M4 muscarinic acetylcholine receptor play a key role in the control of murine hair follicle cycling and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medicoapps.org [medicoapps.org]
- 4. biorxiv.org [biorxiv.org]
- 5. WO1992002225A1 - STIMULATION OF HAIR GROWTH WITH POTASSIUM CHANNEL OPENERS AND 5α-REDUCTASE INHIBITORS - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The M4 muscarinic acetylcholine receptor plays a key role in the control of murine hair follicle cycling and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies to Prevent Carpronium Chloride Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of carpronium chloride in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for carpronium chloride in aqueous formulations?
A1: The primary degradation pathway for carpronium chloride in aqueous and aqueous-alcoholic solutions is hydrolysis of the ester linkage. This reaction is highly dependent on the pH of the formulation.
Q2: What is the optimal pH range for maximizing the stability of carpronium chloride?
A2: Carpronium chloride exhibits maximum stability in acidic conditions, with a recommended pH range of 3.0 to 5.0.[1] As the pH increases, the rate of hydrolysis significantly accelerates.
Q3: Are there any recommended stabilizers to prevent the hydrolysis of carpronium chloride?
A3: Yes, specific excipients have been shown to enhance the stability of carpronium chloride in aqueous-based formulations. These include:
-
Pantothenyl Ethyl Ether: This compound has been reported to maintain long-term storage stability by inhibiting hydrolysis.[2][3]
-
Water-Soluble Chitin Derivatives: Derivatives such as hydroxypropyl chitosan can also be used to stabilize carpronium chloride.[2][4]
Q4: Can carpronium chloride undergo degradation pathways other than hydrolysis?
A4: While hydrolysis is the most prominent degradation pathway, the potential for oxidative and photolytic degradation should also be considered, especially during forced degradation studies and when formulated with other active pharmaceutical ingredients (APIs) or excipients prone to generating reactive oxygen species. When formulated with minoxidil, for example, the use of an antioxidant is recommended to improve storage stability, suggesting a potential for oxidative degradation.[5]
Q5: What are some common excipients that are compatible with carpronium chloride?
A5: Based on its chemical structure and stability profile, the following excipients are generally considered compatible with carpronium chloride, provided the formulation is maintained at an optimal pH:
-
Solvents: Ethanol, Propylene Glycol, Glycerin
-
Humectants: Propylene Glycol, Glycerin
-
pH Adjusters: Citric Acid, Hydrochloric Acid (to maintain acidic pH)
-
Stabilizers: Pantothenyl Ethyl Ether, Hydroxypropyl Chitosan
Q6: Are there any excipients that should be avoided in carpronium chloride formulations?
A6: Excipients that could be problematic include:
-
Alkaline Agents: Any excipient that raises the pH of the formulation above 5.0 will accelerate hydrolytic degradation.
-
Strong Oxidizing Agents: These could potentially lead to oxidative degradation of the molecule.
-
Excipients with High Levels of Peroxide Impurities: Peroxides present in some excipients can initiate oxidative degradation.[6]
Troubleshooting Guides
Issue 1: Rapid loss of carpronium chloride potency in a newly developed liquid formulation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High pH of the formulation | Measure the pH of the formulation. | Adjust the pH to the optimal range of 3.0-5.0 using a suitable acidifier like citric acid or hydrochloric acid. |
| Presence of incompatible excipients | Review the formulation for any alkaline excipients or strong oxidizing agents. | Replace incompatible excipients with stable alternatives. |
| Elevated storage temperature | Review the storage conditions of the stability study. | Store the formulation at controlled room temperature or refrigerated conditions, and conduct temperature stress studies to understand its thermal liability. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of carpronium chloride | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products. | Use a stability-indicating HPLC method capable of resolving the parent peak from all degradation products. Employ LC-MS/MS to identify the structure of the unknown peaks. |
| Interaction with excipients | Conduct a drug-excipient compatibility study. | Analyze binary mixtures of carpronium chloride with each excipient under stress conditions to identify any interactions. |
| Leachables from packaging | Analyze a placebo formulation stored in the same packaging. | If the unknown peaks are present in the placebo, investigate the packaging material for potential leachables. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Carpronium Chloride
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of carpronium chloride in a suitable solvent (e.g., methanol or water:acetonitrile, 50:50 v/v) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 70°C in a hot air oven for 48 hours.
-
Expose the stock solution to 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
3. Analysis:
-
Analyze all stressed samples using a suitable stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of carpronium chloride and its degradation products. Method optimization and validation are required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient Elution | Start with a higher percentage of A, and gradually increase the percentage of B to elute any more hydrophobic degradation products. A typical gradient might be: 0-5 min (95% A), 5-20 min (linear gradient to 50% A), 20-25 min (linear gradient to 5% A), 25-30 min (hold at 5% A), followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
Visualizations
References
- 1. COMPATIBILITY STUDIES BETWEEN DRUGS AND EXCIPIENTS IN THE PREFORMULATION PHASE OF BUCCAL MUCOADHESIVE SYSTEMS | Semantic Scholar [semanticscholar.org]
- 2. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side effects of carpronium chloride in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carpronium chloride. The information is designed to help identify and minimize side effects during clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of carpronium chloride?
Carpronium chloride is a cholinergic agent that acts as a parasympathomimetic, structurally similar to acetylcholine. Its primary mechanism of action in the context of hair growth is local vasodilation, which increases blood flow to the hair follicles.[1][2] This enhanced microcirculation is thought to improve the delivery of oxygen and nutrients to the hair follicles, thereby promoting hair growth and preventing hair loss.[1] It is primarily used in the treatment of various types of alopecia, including androgenetic alopecia.[3][4][5]
Q2: What are the most commonly reported side effects of topical carpronium chloride in clinical studies?
The most frequently reported adverse reactions to topical carpronium chloride are localized to the application site. These include:
-
Transient redness
-
Itching (pruritus)
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Irritating pain or a burning sensation
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Local sweating and a feeling of heat[6]
These symptoms are generally mild and transient.[1]
Q3: Are there any systemic side effects associated with topical carpronium chloride?
Systemic side effects from topical application are rare due to minimal systemic absorption. However, if absorbed in larger quantities or accidentally ingested, systemic cholinergic effects can occur. These may include general sweating, chills, shivering, nausea, and vomiting.[6] In a case of accidental ingestion of a large quantity of carpronium chloride solution, a cholinergic crisis was reported, characterized by symptoms such as excess salivation, sweating, hot flush, and changes in heart rate and blood pressure.[2]
Troubleshooting Guide: Managing Side Effects
Issue 1: Subject reports significant scalp irritation, redness, or itching after application.
-
Immediate Action: If severe, instruct the subject to wash the application site with water to remove any residual solution.[6]
-
Investigation:
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Confirm that the subject is applying the solution to a clean, dry, and intact scalp. Application to broken or inflamed skin can exacerbate irritation.
-
Inquire about application after bathing. Applying the medicine after a hot bath can increase the likelihood of adverse reactions.[6]
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Assess for potential allergic contact dermatitis through patch testing (see Experimental Protocols section).
-
-
Mitigation Strategies:
-
Formulation Adjustment: Consider modifying the vehicle of the topical solution. Incorporating humectants (e.g., glycerin) and emollients can help maintain the skin barrier and reduce dryness and irritation. The use of a vehicle with barrier-enhancing properties, such as those containing dimethicone, has been shown to improve the tolerability of other topical medications.
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Reduced Concentration or Frequency: If irritation persists, a reduction in the concentration of carpronium chloride or the frequency of application may be necessary.
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Concomitant Treatment: For mild to moderate itching, non-pharmacologic therapies such as maintaining a cool environment and wearing lightweight head coverings can be helpful. Topical moisturizers may also alleviate dryness-related pruritus.
-
Issue 2: Subject experiences systemic side effects such as sweating, chills, or nausea.
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Immediate Action: Discontinue the use of the product immediately and have the subject wash the application area thoroughly with water.[6] Monitor vital signs if symptoms are significant.
-
Investigation:
-
Review the application procedure with the subject to ensure they are not using an excessive amount of the solution.
-
Assess the integrity of the scalp skin; significant barrier disruption could lead to increased systemic absorption.
-
-
Mitigation Strategies:
-
Strict adherence to the prescribed dosage and application instructions is crucial.
-
Ensure subjects are educated on the signs of systemic side effects and the importance of reporting them immediately.
-
Data on Side Effect Incidence
While specific quantitative data from large-scale, double-blind, placebo-controlled trials on carpronium chloride are not widely available in the public domain, a descriptive study using a large Japanese medical claims database provides some context on its use. In this study, carpronium chloride was the second most frequently prescribed treatment for alopecia areata after topical corticosteroids, with 37% of patients receiving a prescription.[3] The Japanese Dermatological Association's guidelines for male-pattern and female-pattern hair loss note that the efficacy of topical carpronium chloride has not been sufficiently verified through rigorous clinical trials but its use is considered permissible based on extensive clinical experience in Japan.[7]
The following table summarizes the types of adverse events reported in the available literature.
| Side Effect Category | Specific Adverse Events | Incidence | Severity |
| Local (Application Site) | Redness, Itching, Irritating Pain, Local Sweating, Hot Sensation | Commonly Reported | Mild and Transient |
| Systemic (Rare) | General Sweating, Chills, Shivering, Nausea, Vomiting | Rare | Can be severe if significant absorption or ingestion occurs |
| Allergic | Contact Dermatitis | Incidence not specified | Can range from mild to severe |
Experimental Protocols
1. Protocol for Assessing Skin Irritation and Sensitization Potential: The Human Repeat Insult Patch Test (HRIPT)
This protocol is a standard method to evaluate the irritation and sensitization potential of a topical formulation.
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Objective: To determine if a carpronium chloride formulation induces primary irritation or allergic contact sensitization.
-
Methodology:
-
Induction Phase:
-
A small amount of the test formulation is applied to a patch, which is then affixed to the skin of the upper back of healthy volunteers.
-
The patch remains in place for 24-48 hours.
-
After removal, the site is graded for any signs of irritation (erythema, edema) at specified time points (e.g., 24 and 48 hours post-removal).
-
This procedure is repeated nine times over a three-week period at the same application site.[1][8][9]
-
-
Rest Period: A 10-21 day period with no patch application follows the induction phase.[8]
-
Challenge Phase:
-
A challenge patch with the test formulation is applied to a new, previously unpatched (virgin) site on the skin.[6]
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The site is evaluated for any reaction at 24, 48, 72, and 96 hours after patch removal.[6]
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A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.
-
-
-
Data Analysis: The incidence and severity of skin reactions are recorded and analyzed. A low incidence of mild, transient irritation during the induction phase and no reactions during the challenge phase would suggest a well-tolerated formulation.
2. Protocol for In Vitro Skin Irritation Screening
This protocol uses reconstructed human epidermis (RhE) models as a non-animal alternative to predict skin irritation potential.
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Objective: To assess the potential of a carpronium chloride formulation to cause skin irritation before human testing.
-
Methodology:
-
Tissue Culture: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used. These are three-dimensional tissue cultures that mimic the structure and function of the human epidermis.[10]
-
Test Substance Application: A precise amount of the carpronium chloride formulation is applied topically to the surface of the RhE tissue.
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Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).
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Viability Assessment: After incubation and rinsing, the viability of the tissue is determined using a colorimetric assay, most commonly the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.[10]
-
-
Data Analysis: The cell viability of the treated tissue is compared to that of a negative control (treated with a non-irritating substance). A significant reduction in cell viability below a certain threshold (e.g., 50%) indicates that the formulation has irritation potential.[10]
Visualizations
Caption: Mechanism of action of carpronium chloride in promoting hair growth.
Caption: Workflow for troubleshooting and mitigating local side effects.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Cholinergic crisis caused by ingesting topical carpronium chloride solution: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevalence, comorbidities, and treatment patterns of Japanese patients with alopecia areata: A descriptive study using Japan medical data center claims database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 7. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. iivs.org [iivs.org]
Technical Support Center: Optimizing Carpronium Chloride Concentration for Maximal Vasodilation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of carpronium chloride for maximal vasodilation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of carpronium chloride-induced vasodilation?
A1: Carpronium chloride is a parasympathomimetic agent that mimics the action of acetylcholine.[1][2] Its primary mechanism involves the stimulation of muscarinic receptors on endothelial cells, which leads to the production of nitric oxide (NO).[2][3] NO then diffuses to the vascular smooth muscle cells, activating guanylate cyclase, which in turn increases the concentration of cyclic guanosine monophosphate (cGMP). This cascade ultimately results in smooth muscle relaxation and vasodilation.[4]
Q2: What is a typical starting concentration range for in vitro vasodilation studies with carpronium chloride?
A2: While specific dose-response data for carpronium chloride is limited in publicly available literature, a logical starting point can be inferred from its use in topical formulations for hair growth, which are typically around 5%.[1][5][6][7] For in vitro experiments, it is recommended to start with a much lower concentration and perform a cumulative dose-response curve. A range of 10⁻⁹ M to 10⁻⁴ M is a standard approach for cholinergic agonists like acetylcholine and can be adapted for carpronium chloride.
Q3: Can carpronium chloride cause vasoconstriction?
A3: In the absence of a functional endothelium, cholinergic agonists can sometimes cause vasoconstriction by directly acting on muscarinic receptors on vascular smooth muscle cells. Therefore, it is crucial to assess the health of the endothelium in your experimental preparation.
Q4: How can I confirm that the vasodilation I'm observing is mediated by nitric oxide?
A4: To confirm the involvement of the nitric oxide pathway, you can pre-incubate the blood vessel with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester). A significant reduction in the vasodilatory response to carpronium chloride in the presence of L-NAME would indicate a NO-dependent mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak vasodilation in response to carpronium chloride | 1. Endothelial damage: The endothelium may have been damaged during vessel isolation and mounting. 2. Inactive compound: The carpronium chloride solution may have degraded. 3. Receptor desensitization: Prolonged exposure to high concentrations of the agonist. | 1. Perform a viability check with a known endothelium-dependent vasodilator like acetylcholine or bradykinin. If there is no response, the endothelium is likely damaged. 2. Prepare a fresh solution of carpronium chloride. 3. Ensure a sufficient washout period between cumulative dose-response curves. |
| High variability between experiments | 1. Inconsistent vessel handling: Differences in dissection and mounting techniques. 2. Biological variability: Differences between animals or tissue sources. 3. Inconsistent pre-constriction levels: The level of tone in the vessel before adding the vasodilator can affect the response. | 1. Standardize the dissection and mounting protocol. Ensure minimal handling of the vessel. 2. Use animals from the same litter and age group. Increase the sample size (n-number) to account for variability. 3. Pre-constrict the vessel to a consistent level (e.g., 50-70% of the maximal constriction) before initiating the dose-response curve. |
| Vasoconstriction instead of vasodilation | 1. Endothelium is not functional: As mentioned in the FAQs, this can unmask the direct contractile effect on smooth muscle. 2. Incorrect buffer pH or temperature: Suboptimal experimental conditions can affect enzyme and receptor function. | 1. Confirm endothelial integrity with a control vasodilator. If the endothelium is damaged, the preparation is not suitable for studying endothelium-dependent vasodilation. 2. Double-check and calibrate the pH and temperature of your physiological salt solution (PSS). |
| Tachyphylaxis (diminishing response to successive doses) | 1. Receptor downregulation or desensitization: Common with prolonged or repeated exposure to agonists. | 1. Increase the washout time between applications. 2. Consider performing a single dose-response curve per vessel preparation. |
Data Presentation
The following table presents a hypothetical, yet representative, dose-response relationship for carpronium chloride-induced vasodilation in isolated rat mesenteric arteries. This data is for illustrative purposes to guide experimental design.
| Carpronium Chloride Concentration (M) | % Vasodilation (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | 15.8 ± 2.5 |
| 1 x 10⁻⁷ | 35.4 ± 4.2 |
| 1 x 10⁻⁶ | 65.1 ± 5.9 |
| 1 x 10⁻⁵ | 85.7 ± 3.8 |
| 1 x 10⁻⁴ | 92.3 ± 2.1 |
Experimental Protocols
Detailed Methodology for In Vitro Vasodilation Assay Using Pressure Myography
This protocol is adapted for testing the vasodilatory effects of carpronium chloride on isolated small arteries.
1. Materials and Solutions:
- Isolated resistance artery (e.g., mesenteric, cerebral)
- Pressure myograph system
- Physiological Salt Solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 0.026 EDTA, and 5.5 glucose.
- High Potassium Solution (K-PSS) for viability check (substituting NaCl with an equimolar amount of KCl).
- Phenylephrine (or other vasoconstrictor) stock solution.
- Carpronium chloride stock solution.
- L-NAME (for mechanism confirmation).
- Carbogen gas (95% O₂ / 5% CO₂).
2. Vessel Isolation and Mounting:
- Euthanize the animal according to approved institutional protocols.
- Carefully dissect the desired artery in cold PSS.
- Transfer the isolated artery to the myograph chamber containing cold, carbogen-gassed PSS.
- Mount the artery onto two glass cannulas and secure it with sutures.
- Pressurize the vessel to a physiological pressure (e.g., 60 mmHg for mesenteric artery) and slowly warm the chamber to 37°C while continuously perfusing with carbogen-gassed PSS.
3. Equilibration and Viability Check:
- Allow the vessel to equilibrate for at least 30-45 minutes until a stable myogenic tone develops.
- Perform a viability check by constricting the vessel with K-PSS. A robust constriction confirms vessel health.
- Wash out the K-PSS with PSS until the vessel returns to its baseline diameter.
- To check endothelial integrity, pre-constrict the vessel with a submaximal concentration of phenylephrine (e.g., 1-10 µM) to about 50-70% of its maximal constriction.
- Apply a known endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A significant vasodilation confirms a healthy endothelium.
- Wash out the phenylephrine and acetylcholine.
4. Cumulative Dose-Response Curve for Carpronium Chloride:
- Pre-constrict the vessel with the same submaximal concentration of phenylephrine.
- Once a stable constriction is achieved, add carpronium chloride in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration before adding the next.
- Record the vessel diameter continuously.
5. Data Analysis:
- Calculate the percent vasodilation at each concentration relative to the pre-constriction induced by phenylephrine.
- Plot the concentration-response curve (log concentration of carpronium chloride vs. % vasodilation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Mandatory Visualizations
Caption: Signaling pathway of carpronium chloride-induced vasodilation.
Caption: Experimental workflow for determining carpronium chloride dose-response.
Caption: Troubleshooting logic for weak or absent vasodilation.
References
- 1. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxation effect of gastrodin on isolated thoracic aorta rings of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
troubleshooting common issues in the synthesis of carpronium chloride monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carpronium chloride monohydrate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
1. Ring-Opening and Chlorination of γ-Butyrolactone
-
Question: My yield of 4-chlorobutyryl chloride is low, and I suspect incomplete ring-opening of γ-butyrolactone. What are the possible causes and solutions?
Answer: Low yields of 4-chlorobutyryl chloride can stem from several factors:
-
Insufficient Catalyst: The reaction, often catalyzed by zinc chloride or an organic amine, requires an adequate amount of catalyst to proceed efficiently. Ensure the catalyst is fresh and used in the correct molar ratio.
-
Suboptimal Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. The optimal temperature range is typically between 120-140°C.
-
Presence of Water: γ-Butyrolactone is susceptible to hydrolysis, especially under acidic conditions. Ensure all reactants and glassware are dry. The presence of water can lead to the formation of 4-hydroxybutyric acid, which will not be chlorinated under these conditions.
-
Inefficient Removal of Gaseous Byproducts: The reaction of γ-butyrolactone with chlorinating agents like thionyl chloride or phosgene produces gaseous byproducts (SO₂ or CO₂). Efficient removal of these gases is necessary to drive the reaction equilibrium towards the product. Ensure adequate stirring and a proper setup for gas evolution.
-
-
Question: I am observing the formation of a dark brown sludge during the reaction. What is this, and how can I avoid it?
Answer: The formation of a dark brown sludge is likely due to polymerization or decomposition of the starting material or product, often caused by excessive heat or the presence of impurities. To mitigate this:
-
Control the Temperature: Maintain a stable and appropriate reaction temperature.
-
Use Pure Starting Materials: Ensure the γ-butyrolactone and chlorinating agent are of high purity.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to sludge formation.
-
2. Esterification of 4-Chlorobutyric Acid with Methanol (Fischer Esterification)
-
Question: The esterification reaction is not going to completion, resulting in a low yield of the methyl ester. How can I improve the conversion?
Answer: Fischer esterification is an equilibrium-controlled reaction. To drive the equilibrium towards the product (the ester), you can:
-
Use Excess Methanol: Using methanol as the solvent ensures a large molar excess, shifting the equilibrium to favor the formation of the methyl ester.[1][2]
-
Remove Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Use an Effective Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts. Ensure the catalyst is added in an appropriate amount (typically 1-5 mol%).
-
-
Question: My final product after esterification is contaminated with unreacted 4-chlorobutyric acid. How can I purify the methyl ester?
Answer: To remove the unreacted carboxylic acid, you can perform an aqueous workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the acidic impurity.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent to obtain the purified methyl 4-chlorobutyrate.
-
3. Quaternization Reaction
-
Question: The final quaternization step to form carpronium chloride is slow or incomplete. What can I do?
Answer: The rate of quaternization can be influenced by several factors:
-
Solvent Polarity: The reaction is generally favored in polar aprotic solvents like acetonitrile or acetone, which can stabilize the charged transition state.
-
Temperature: Increasing the reaction temperature can accelerate the rate of quaternization. However, be cautious of potential side reactions at higher temperatures.
-
Leaving Group: While you are forming the chloride salt, the use of a catalyst like potassium iodide (KI) can facilitate the reaction through an in-situ Finkelstein reaction, where the more reactive iodide acts as a better leaving group.
-
-
Question: I am getting a mixture of products, and the purity of my carpronium chloride is low. What are the likely side products and how can I minimize them?
Answer: A common side reaction in the alkylation of amines is elimination, although it is less likely with a primary alkyl halide. Over-alkylation is not an issue in the final step of this synthesis as a quaternary ammonium salt is the target. Potential issues could arise from:
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Impure Starting Materials: Ensure the methyl 4-chlorobutyrate and the tertiary amine are pure.
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Hydrolysis: Carpronium chloride is susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and workup. The presence of water can lead to the formation of the corresponding carboxylic acid.
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Data Presentation
Table 1: Summary of Quantitative Data for Carpronium Chloride Synthesis
| Step | Reaction | Reagents | Typical Yield | Purity | Reference |
| 1 | Ring-Opening & Chlorination | γ-Butyrolactone, Thionyl Chloride/Phosgene | 82-95% | >99% (for 4-chlorobutyryl chloride) | [3][4][5] |
| 2 | Esterification | 4-Chlorobutyric acid, Methanol, H₂SO₄ | ~90% | >95% (for methyl 4-chlorobutyrate) | [2] |
| 3 | Quaternization | Methyl 4-chlorobutyrate, Tertiary Amine | High (not specified) | High (not specified) | - |
| Overall | - | - | 88.4% (for a similar analogue) | - | - |
Experimental Protocols
1. Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone
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Methodology: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add γ-butyrolactone and a catalytic amount of zinc chloride. Slowly add thionyl chloride dropwise while stirring. Heat the reaction mixture to reflux (around 80-90°C) and maintain for several hours until the evolution of SO₂ gas ceases. The progress of the reaction can be monitored by gas chromatography (GC). After completion, the excess thionyl chloride is removed by distillation. The crude 4-chlorobutyryl chloride is then purified by vacuum distillation. A typical yield for this step is around 82%.[4]
2. Synthesis of Methyl 4-Chlorobutyrate
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Methodology: To a solution of 4-chlorobutyric acid in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%). Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC. Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-chlorobutyrate. A yield of around 90% can be expected.[2]
3. Synthesis of this compound
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Methodology: Dissolve methyl 4-chlorobutyrate in a suitable polar aprotic solvent such as acetone or acetonitrile. Add an equimolar amount of the desired tertiary amine (in this case, likely N,N-dimethyl-N-(methoxycarbonylpropyl)propan-1-aminium). The reaction mixture is stirred at room temperature or with gentle heating. The formation of the quaternary ammonium salt, which is often insoluble in the reaction solvent, will be observed as a precipitate. The reaction can be monitored by TLC. After the reaction is complete, the solid product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. Recrystallization from a suitable solvent system may be necessary for further purification. To obtain the monohydrate, the final product should be exposed to a humid atmosphere or recrystallized from a solvent mixture containing water.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
recommended storage and handling procedures for carpronium chloride monohydrate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage and handling procedures for carpronium chloride monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a freezer at -20°C.[1]
Q2: Is this compound sensitive to moisture?
A2: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[1]
Q3: What are the general safety precautions for handling this compound?
A3: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including safety goggles and gloves. Work should be conducted in a well-ventilated area to avoid inhalation of dust.
Q4: How should I prepare solutions of this compound?
A4: Due to its hygroscopic nature, it is recommended to handle the solid compound in a controlled environment, such as a glove box with low humidity. For preparing solutions, use anhydrous solvents if required for your experiment. A patent for a hair growing composition describes dissolving carpronium chloride hydrate in ethanol and purified water, with the pH adjusted to 5.0 with hydrochloric acid.[2]
Q5: Are there any known incompatibilities for this compound?
A5: Specific chemical incompatibilities are not well-documented in publicly available literature. As a general precaution, avoid strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty in weighing the compound accurately | Absorption of atmospheric moisture due to its hygroscopic nature. | Weigh the compound in a controlled environment with low humidity, such as a glove box. Use a pre-tared, sealed weighing vessel. |
| Compound appears clumpy or has changed in appearance | Improper storage, leading to moisture absorption. | Discard the compound if significant changes in physical appearance are observed, as this may indicate degradation. Ensure the container is always tightly sealed and stored at -20°C. |
| Inconsistent experimental results | Potential degradation of the compound due to improper storage or handling. | Review storage and handling procedures. If degradation is suspected, it is advisable to use a fresh batch of the compound. For solutions, prepare them fresh before each experiment. |
| Solution becomes cloudy or precipitates over time | Limited solubility or potential degradation in the chosen solvent and pH. | Check the solubility of this compound in your specific solvent system. Adjusting the pH may improve stability and solubility. For aqueous solutions, a pH of 5.0 has been used in some formulations.[2] |
Quantitative Data on Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (Freezer) | [1] |
| Atmosphere | Inert Atmosphere | [1] |
| Moisture | Hygroscopic, keep tightly sealed | [1] |
| Form | Solid | [1] |
| Color | White to Off-White | [1] |
Experimental Protocols
Protocol for Handling and Dispensing this compound:
-
Environment: Perform all manipulations of the solid compound within a glove box or a controlled humidity chamber to minimize moisture absorption.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves.
-
Dispensing: Use a clean, dry spatula for transferring the powder.
-
Weighing: Tare a sealed weighing vial before introducing the compound. Quickly weigh the desired amount and securely seal the vial.
-
Container Sealing: After dispensing, ensure the primary container of this compound is tightly sealed. Consider using paraffin film to further secure the lid.
-
Storage: Immediately return the primary container to the -20°C freezer.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Decision-making process for troubleshooting inconsistent results.
References
Technical Support Center: Enhancing the Efficacy of Carpronium Chloride Formulations
Welcome to the technical support center for the formulation enhancement of carpronium chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the topical delivery of this potent hair growth stimulant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of carpronium chloride?
A1: Carpronium chloride, a quaternary ammonium compound, primarily functions as a topical vasodilator.[1] Its efficacy in treating alopecia is attributed to its ability to increase local blood flow in the scalp, thereby delivering more oxygen and nutrients to the hair follicles.[2] Additionally, it is believed to act as a parasympathomimetic agent, potentially interacting with prostaglandin and nitric oxide pathways to stimulate hair follicles and prolong the anagen (growth) phase of the hair cycle.[2]
Q2: What are the common challenges encountered when formulating with carpronium chloride?
A2: Researchers may face several challenges, including:
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Stability Issues: As a quaternary ammonium salt, carpronium chloride's stability can be pH-dependent. Formulations with inappropriate pH levels may lead to degradation of the active pharmaceutical ingredient (API). It is crucial to conduct stability studies under various pH conditions to identify the optimal range for the final formulation.
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Skin Irritation: A common side effect of topical carpronium chloride is localized irritation, including redness, itching, and a burning sensation.[3] This can be concentration-dependent and may be exacerbated by certain excipients.
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Low Penetration: The stratum corneum, the outermost layer of the skin, presents a significant barrier to the penetration of hydrophilic compounds like carpronium chloride. Overcoming this barrier is key to enhancing its therapeutic effect.
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Formulation Aesthetics: Issues such as stickiness or undesirable texture can impact user compliance. For instance, a patent for a carpronium chloride composition mentions the use of pantothenyl ethyl ether and a water-soluble chitin derivative to reduce stickiness.
Q3: What strategies can be employed to enhance the penetration of carpronium chloride?
A3: Several approaches can be used to improve the delivery of carpronium chloride to the hair follicles:
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Chemical Penetration Enhancers: These include solvents (e.g., ethanol, propylene glycol), surfactants, and fatty acids that can reversibly disrupt the stratum corneum, facilitating drug permeation.
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Liposomal Encapsulation: Encapsulating carpronium chloride in liposomes, which are microscopic lipid vesicles, can improve its stability and penetration through the skin. Liposomes can fuse with the skin's lipids, releasing the drug into deeper layers.
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Nanoparticle-Based Systems: Similar to liposomes, nanoparticles can be used to encapsulate carpronium chloride, protecting it from degradation and providing controlled release and targeted delivery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Crystallization of Carpronium Chloride in Solution | - pH of the formulation is outside the optimal stability range.- Incompatibility with other excipients.- Evaporation of the solvent, leading to supersaturation. | - Conduct a pH-stability profile to determine the optimal pH range for your formulation.- Perform compatibility studies with all excipients.- Consider adding a co-solvent or humectant to prevent solvent evaporation.- Evaluate the need for a sealed, airtight container for packaging. |
| Phase Separation in Emulsion-Based Formulations (Creams, Lotions) | - Inappropriate emulsifier or concentration.- Incorrect homogenization speed or duration.- Incompatibility between the oil and water phases. | - Screen different emulsifiers and optimize their concentration.- Optimize the manufacturing process parameters, including mixing speed and time.- Ensure all ingredients are compatible through pre-formulation studies. |
| High Incidence of Skin Irritation in Pre-clinical/Clinical Trials | - Concentration of carpronium chloride is too high.- Presence of irritating excipients (e.g., certain penetration enhancers).- The vehicle itself is causing irritation. | - Conduct a dose-ranging study to determine the optimal concentration with an acceptable irritation profile.- Evaluate the irritation potential of individual excipients and the final formulation using in vitro skin models or animal studies.- Consider incorporating anti-irritant or soothing agents into the formulation. |
| Inconsistent Hair Growth Efficacy in Animal Models | - Inadequate penetration of carpronium chloride.- Instability of the formulation under study conditions.- Variability in the animal model. | - Re-evaluate the formulation for penetration enhancement strategies.- Confirm the stability of the formulation throughout the duration of the study.- Ensure a standardized and well-characterized animal model is used. Increase the sample size to account for biological variability. |
Data Presentation: Efficacy of Penetration Enhancers
While specific quantitative data for the enhanced penetration of carpronium chloride is limited in publicly available literature, the following table provides a representative example of how to present such data, based on studies of other topical drugs. Researchers should aim to generate similar comparative data for their own formulations.
| Formulation | Penetration Enhancer | Concentration of Enhancer | Mean Flux (µg/cm²/h) | Enhancement Ratio* |
| Control | None | - | [Insert baseline flux data] | 1.0 |
| Formulation A | Propylene Glycol | 10% v/v | [Insert experimental data] | [Calculate vs. Control] |
| Formulation B | Oleic Acid | 5% v/v | [Insert experimental data] | [Calculate vs. Control] |
| Formulation C | Liposomes | - | [Insert experimental data] | [Calculate vs. Control] |
| Formulation D | Nanoparticles | - | [Insert experimental data] | [Calculate vs. Control] |
*Enhancement Ratio = Mean Flux of Formulation / Mean Flux of Control
Experimental Protocols
In Vitro Skin Permeation Study
Objective: To evaluate the permeation of carpronium chloride from different topical formulations through a skin membrane.
Methodology:
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Skin Preparation: Use excised human or animal skin (e.g., porcine or rodent). Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
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Formulation Application: Apply a finite dose of the carpronium chloride formulation to the surface of the skin in the donor compartment.
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Receptor Fluid: The receptor compartment should be filled with a suitable buffer solution (e.g., phosphate-buffered saline at pH 7.4) and maintained at 32°C to mimic physiological conditions. The receptor fluid should be continuously stirred.
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Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
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Analysis: Analyze the concentration of carpronium chloride in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Calculate the cumulative amount of carpronium chloride permeated per unit area over time and determine the steady-state flux.
Animal Model for Hair Growth Efficacy
Objective: To assess the in vivo efficacy of different carpronium chloride formulations in promoting hair growth.
Methodology:
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Animal Model: Use a suitable rodent model, such as C57BL/6 mice or Wistar rats. The dorsal skin of the animals is a common site for these studies.
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Hair Removal: Gently clip the hair on the dorsal region of the animals to create a uniform area for treatment.
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Treatment Groups: Divide the animals into different groups: a negative control (vehicle only), a positive control (e.g., a commercially available minoxidil solution), and experimental groups for each of the new carpronium chloride formulations.
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Formulation Application: Apply a standardized amount of the respective formulation to the clipped dorsal area daily for a predetermined period (e.g., 2-4 weeks).
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Efficacy Assessment:
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Visual Assessment: Document hair growth through photography at regular intervals.
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Hair Weight: At the end of the study, shave the treated area and weigh the collected hair.
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Histological Analysis: Collect skin biopsies from the treated area to examine hair follicle density and the proportion of follicles in the anagen phase.
-
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Statistical Analysis: Compare the results between the different treatment groups using appropriate statistical methods.
Visualizations
Caption: Proposed signaling pathway of carpronium chloride in dermal papilla cells.
Caption: Workflow for enhancing carpronium chloride topical formulations.
References
- 1. Carpronium Chloride | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of hair growth through stimulation of hair follicle stem cells by prostaglandin E2 collagen matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Recruitment Hurdles in Carpronium Chloride Clinical Trials: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in carpronium chloride clinical trials for alopecia, patient recruitment can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recruitment phase of your experiments.
Troubleshooting Guides
This section offers solutions to common problems that research teams may face in recruiting participants for topical hair loss studies.
Problem 1: Low Patient Awareness and Engagement
Many potential participants are unaware of clinical trial opportunities for alopecia.[1][2][3]
| Strategy | Actionable Steps | Rationale |
| Increase Visibility | - Partner with patient advocacy groups like the National Alopecia Areata Foundation (NAAF) to share trial information.[4] - Utilize online platforms such as ClinicalTrials.gov and CenterWatch.[2][5] - Engage with dermatologists and hair clinics to act as referral sources. | Leverages trusted organizations and accessible online resources to broaden the reach to potential participants actively seeking information and treatment options. |
| Community Engagement | - Conduct informational webinars and Q&A sessions with principal investigators. - Develop easy-to-understand educational materials (brochures, videos) about the trial.[6] | Builds trust and demystifies the clinical trial process, addressing a key barrier of mistrust in research.[7] |
| Digital Outreach | - Implement targeted social media campaigns and online advertising. - Utilize patient recruitment services with expertise in dermatology. | Reaches a wider and more diverse audience, including those who may not be actively seeking information through traditional channels. |
Problem 2: High Participant Burden and Attrition Risk
The practical and logistical demands of a clinical trial can deter participation and lead to dropouts.[8]
| Strategy | Actionable Steps | Rationale |
| Simplify Participation | - Offer flexible appointment scheduling.[9] - Incorporate telemedicine for follow-up visits where possible.[2] - Provide support for transportation and lodging if necessary.[8] | Reduces the disruption to participants' daily routines, a common reason for declining to participate or dropping out.[1] |
| Clear Communication | - Provide a clear and concise informed consent document, avoiding overly complex language.[6] - Ensure study coordinators are available to answer questions throughout the trial.[10] | Addresses patient concerns about safety and the unknown, which are major deterrents.[10] |
| Participant-Centric Trial Design | - Minimize the number of site visits required. - If washout periods are necessary, clearly explain the rationale and provide support during this phase. | Acknowledges the patient's perspective and prioritizes their convenience and well-being, which can improve retention. |
Problem 3: Concerns About Side Effects and Efficacy
Potential participants are often worried about adverse reactions and whether the treatment will work.
| Strategy | Actionable Steps | Rationale |
| Transparent Risk Communication | - Clearly outline the known potential side effects of topical carpronium chloride, such as scalp irritation, redness, and itching.[11][12] - Explain the measures in place to monitor and manage any adverse events. | Builds trust by being upfront about potential risks, allowing participants to make an informed decision. |
| Manage Efficacy Expectations | - Be realistic about the potential for hair regrowth and the time it may take to see results. - Share non-identifiable data from earlier trial phases if available and permissible. | Helps to prevent disappointment and potential dropouts due to unrealistic expectations. |
| Address Specific Concerns | - Acknowledge the commitment required for a topical treatment, such as the need for continuous and regular application.[13] - Provide practical tips for incorporating the treatment into a daily routine. | Shows an understanding of the patient's perspective and provides practical support. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons patients decline to participate in alopecia clinical trials?
A: Common reasons include a lack of awareness of the trial, the inconvenience of participation, mistrust of research, fear of side effects, and concerns that the treatment will not be effective.[1][7][8]
Q2: How can we address the mistrust some patients have towards clinical research?
A: Building trust is crucial. This can be achieved through transparent communication, community engagement, and partnerships with trusted patient advocacy groups.[7] Providing clear, easy-to-understand information and ensuring that research staff are culturally competent and empathetic can also help.
Q3: What are the known side effects of topical carpronium chloride that we should communicate to potential participants?
A: The most common side effects are localized to the application site and include scalp irritation, redness, itching, and a burning sensation.[11][12] Less common side effects can include contact dermatitis and dry or flaky scalp.[11] Systemic side effects are rare with topical application.
Q4: How can we improve recruitment of underrepresented minority populations in our trials?
A: Actively engage with community leaders and healthcare providers in underserved areas.[3] Ensure that recruitment materials are culturally sensitive and available in multiple languages. Building a diverse research team can also help to foster trust and rapport with a wider range of potential participants.
Q5: What logistical support can we offer to make participation easier for patients?
A: Consider offering flexible scheduling, telehealth options for certain appointments, and assistance with transportation and accommodation if your trial requires travel.[2][8][9]
Experimental Protocols
While specific protocols are trial-dependent, a general methodology for assessing the efficacy of topical carpronium chloride in an alopecia clinical trial is outlined below.
Protocol: Assessment of Hair Growth in a Phase II Alopecia Areata Trial
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Patient Screening and Baseline Assessment:
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Confirm diagnosis of alopecia areata.
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Document baseline scalp hair loss using the Severity of Alopecia Tool (SALT) score.
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Obtain high-quality photographs of the scalp.
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Collect a detailed medical history, including previous treatments for alopecia.
-
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Randomization and Blinding:
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Randomly assign participants to either the carpronium chloride treatment group or a placebo control group.
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Ensure both investigators and participants are blinded to the treatment allocation.
-
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Treatment Administration:
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Provide participants with the topical solution (carpronium chloride or placebo) and detailed instructions for application (e.g., frequency, amount).
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Maintain a diary for participants to log application times and any local reactions.
-
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Follow-up and Efficacy Assessments:
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Schedule follow-up visits at regular intervals (e.g., weeks 4, 8, 12, 24).
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At each visit, repeat the SALT score assessment and scalp photography.
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Administer patient-reported outcome questionnaires to assess satisfaction with hair growth.[14]
-
-
Safety Monitoring:
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Record all adverse events, with a focus on dermatological reactions at the application site.
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Perform vital sign checks at each visit.
-
-
Data Analysis:
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Compare the change in SALT score from baseline between the treatment and placebo groups.
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Analyze patient-reported outcomes.
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Summarize the incidence and severity of adverse events.
-
Visualizations
Caption: A workflow diagram illustrating the patient recruitment process and potential barriers.
Caption: The mechanism of action of carpronium chloride on hair follicles.
References
- 1. tfscro.com [tfscro.com]
- 2. biorasi.com [biorasi.com]
- 3. tfscro.com [tfscro.com]
- 4. naaf.org [naaf.org]
- 5. naaf.org [naaf.org]
- 6. credevo.com [credevo.com]
- 7. Recruiting underserved populations to dermatologic research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allianceclinicalnetwork.com [allianceclinicalnetwork.com]
- 9. linical.com [linical.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. What are the side effects of Carpronium Chloride? [synapse.patsnap.com]
- 12. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 13. Patient perspectives on topical minoxidil for hair loss: a survey-based study from the University of Michigan Alopecia Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patient-Reported Satisfaction with Hair Regrowth in a Study of Ritlecitinib in Alopecia Areata: Results from ALLEGRO-2b/3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Carpronium Chloride for Hair Regrowth: A Comparative Clinical Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical comparison of carpronium chloride with leading alternative treatments for hair regrowth, primarily focusing on androgenetic alopecia. The information is intended to support research, development, and informed decision-making in the field of trichology.
Comparative Efficacy of Hair Regrowth Treatments
The following table summarizes the quantitative efficacy data from clinical trials of carpronium chloride, minoxidil, and finasteride. It is important to note that direct head-to-head clinical trial data for carpronium chloride against minoxidil and finasteride is limited in the publicly available scientific literature. The data presented for carpronium chloride is from smaller studies, which should be considered when making direct comparisons.
| Treatment | Dosage/Concentration | Trial Duration | Primary Efficacy Endpoint | Key Results | Citation |
| Carpronium Chloride | 2% Topical Solution (in combination) | 24 weeks | Improvement Rate | 26.7% improvement in men. | |
| 5% Topical Solution | 1 month | Hair Loss Decrease/Hair Growth | Improvement observed in 4 out of 6 male subjects. | ||
| Minoxidil | 5% Topical Solution | 48 weeks | Change in Non-vellus Hair Count | 45% more hair regrowth than 2% minoxidil solution. | |
| 5% Topical Solution | 18 weeks | Mean Change in Hair Count | Mean increase of 22.3 hairs in the target area for Japanese men. | ||
| Finasteride | 1 mg Oral Tablet | 48 weeks | Net Mean Percent Change in Hair Count (vs. Placebo) | +9.2% | |
| 1 mg Oral Tablet | 96 weeks | Net Mean Percent Change in Hair Count (vs. Placebo) | +15.4% | ||
| 1 mg Oral Tablet | 1 year | Increase in Hair Count (in 5.1 cm² area vs. Placebo) | +107 hairs | ||
| 1 mg Oral Tablet | 2 years | Increase in Hair Count (in 5.1 cm² area vs. Placebo) | +138 hairs |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies cited.
Carpronium Chloride (Topical Solution)
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Study Design: The available data comes from non-randomized, controlled studies and case series. For the 5% solution, a double-blind, non-RCT was conducted.
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Participant Population: Male subjects with androgenetic alopecia.
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Intervention: Application of 2% or 5% carpronium chloride topical solution to the scalp. The 2% solution was part of a combination hair growth agent.
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Duration: Varied from 1 month to 24 weeks.
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Efficacy Assessment: Primarily based on investigator and patient assessments of hair loss and regrowth, and overall improvement rates. Quantitative hair count methodologies were not extensively detailed in the available literature.
Minoxidil (5% Topical Solution)
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Study Design: A 48-week, double-blind, placebo-controlled, randomized, multicenter trial.
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Participant Population: 393 men, aged 18-49 years, with androgenetic alopecia.
-
Intervention: 1 mL of 5% topical minoxidil solution, 2% topical minoxidil solution, or a placebo was applied twice daily to the scalp.
-
Duration: 48 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a target area of the scalp.
-
Secondary Endpoints: Patient and investigator assessments of change in scalp coverage and perceived benefit of treatment. Quality of life questionnaires were also utilized.
-
Finasteride (1 mg Oral Tablet)
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Study Design: Two 1-year, randomized, double-blind, placebo-controlled multicenter trials, with a subsequent 1-year blinded extension study.
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Participant Population: 1553 men, aged 18 to 41 years, with male pattern hair loss.
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Intervention: One 1 mg finasteride tablet or a placebo tablet was taken orally each day.
-
Duration: Up to 2 years.
-
Efficacy Assessment:
-
Primary Endpoint: Scalp hair counts within a 1-inch diameter circular area (5.1 cm²) of the balding vertex.
-
Secondary Endpoints: Patient self-assessment, investigator assessment, and expert panel review of photographs to evaluate changes in hair growth, appearance, and slowing of hair loss.
-
Mechanism of Action and Signaling Pathways
Carpronium Chloride Signaling Pathway
Carpronium chloride's primary mechanism of action is the stimulation of local blood circulation in the scalp. As a parasympathetic nerve stimulant and a muscarinic acetylcholine receptor agonist, it induces vasodilation of scalp blood vessels. This increased blood flow is thought to deliver more oxygen and nutrients to the hair follicles, thereby promoting and maintaining hair growth. Recent research also suggests a potential link between muscarinic acetylcholine receptor activation and the Wnt/β-catenin signaling pathway, which is a critical pathway in hair follicle development and cycling.
Caption: Proposed signaling pathway of Carpronium Chloride for hair regrowth.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial for a topical hair regrowth agent, applicable to the studies of carpronium chloride and minoxidil.
Caption: Generalized workflow for a topical hair regrowth clinical trial.
A Head-to-Head Examination of Topical Vasodilators for Androgenetic Alopecia: Carpronium Chloride in Focus
For researchers, scientists, and professionals in drug development, the quest for effective treatments for androgenetic alopecia (AGA) is a continuous journey. While several therapeutic avenues exist, topical vasodilators remain a cornerstone of treatment. This guide provides a comparative analysis of carpronium chloride against other topical vasodilators, with a particular focus on the widely used minoxidil. Due to a lack of direct head-to-head clinical trials, this comparison synthesizes data from individual studies to offer an objective overview of the current landscape.
Executive Summary
Carpronium chloride, a topical cholinergic agent with vasodilatory properties, has been used for hair loss, particularly in Japan. Its mechanism is believed to involve local vasodilation and stimulation of the cholinergic system in the hair follicle, potentially influencing the Wnt/β-catenin signaling pathway. Minoxidil, the most well-established topical vasodilator for AGA, functions as a potassium channel opener, leading to vasodilation and is also thought to have direct effects on hair follicle cells, including the activation of the Wnt/β-catenin pathway.
Comparative Data of Topical Vasodilators
The following table summarizes the available data for carpronium chloride and minoxidil based on separate clinical studies. It is crucial to note that direct comparison is limited by the differing methodologies and reporting standards of the individual studies.
| Feature | Carpronium Chloride | Minoxidil |
| Primary Mechanism of Action | Cholinergic agonist, leading to local vasodilation; potential interaction with prostaglandin and nitric oxide pathways; activation of Wnt/β-catenin signaling via muscarinic acetylcholine receptors.[1][2][3] | Potassium channel opener, causing hyperpolarization of vascular smooth muscle cells and vasodilation; stimulation of vascular endothelial growth factor (VEGF); activation of the Wnt/β-catenin signaling pathway. |
| Concentrations Studied | 1%, 2%, 5% solutions. | 2% and 5% solutions and foam.[4] |
| Reported Efficacy | Studies from Japan in the 1960s and 1970s reported some level of efficacy. A case series of a 1% carpronium chloride solution with herbal extracts showed it was "effective or more than effective" in 20% of subjects and "moderately effective or more than moderately effective" in 60% of subjects with various forms of alopecia over 3 months. Another study with a 2% solution reported improvement rates of 26.7% in men and 54.5% in women over 24 weeks. A 5% solution was reported to be "somewhat effective" in 3 out of 5 subjects in a small study. | In a 48-week study, 5% topical minoxidil was significantly superior to 2% topical minoxidil and placebo in increasing non-vellus hair count. The 5% solution resulted in 45% more hair regrowth than the 2% solution at week 48. Hair density increases of approximately 10–30% and hair thickness improvements of 10–25% have been reported.[4] |
| Adverse Effects | Local irritation, pruritus. Systemic side effects are not well-documented in the available literature. | Scalp irritation, pruritus, and unwanted facial or body hair growth (hypertrichosis).[4] |
Experimental Protocols
Detailed experimental protocols from direct head-to-head studies are unavailable. However, the methodologies from representative studies of each compound are outlined below to provide context for the presented data.
Carpronium Chloride Study Protocol (Summarized from historical Japanese case series)
-
Objective: To evaluate the efficacy of topical carpronium chloride on various forms of alopecia.
-
Study Design: Case series.
-
Participants: Male and female patients with alopecia.
-
Intervention: Topical application of 1%, 2%, or 5% carpronium chloride solution, sometimes in combination with other herbal ingredients.
-
Duration: Ranged from 3 to 6 months.
-
Outcome Measures: Clinical assessment of hair regrowth, often categorized as "effective," "moderately effective," etc., based on investigator and/or patient evaluation. Quantitative hair count data is not consistently reported in the available literature.
Minoxidil Study Protocol (Representative Randomized Controlled Trial)
-
Objective: To compare the efficacy and safety of 5% and 2% topical minoxidil and placebo in the treatment of men with AGA.
-
Study Design: 48-week, double-blind, placebo-controlled, randomized, multicenter trial.
-
Participants: 393 men aged 18-49 years with AGA.
-
Intervention: Twice daily application of 5% topical minoxidil solution (n=157), 2% topical minoxidil solution (n=158), or placebo (n=78).
-
Duration: 48 weeks.
-
Outcome Measures: Primary efficacy endpoint was the change from baseline in non-vellus hair count in a target area of the scalp. Secondary endpoints included patient and investigator assessments of scalp coverage and treatment benefit.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for carpronium chloride and minoxidil in promoting hair growth.
Conclusion
Carpronium chloride and minoxidil are both topical vasodilators used for the treatment of androgenetic alopecia, though they operate through distinct primary mechanisms. Minoxidil is a well-established treatment with a significant body of evidence supporting its efficacy, particularly the 5% concentration. The clinical data for carpronium chloride is less robust and primarily derived from older, smaller-scale studies conducted in Japan.
Recent findings on the role of the cholinergic system in hair follicle regulation suggest a plausible and more detailed mechanism for carpronium chloride's action beyond simple vasodilation, warranting further investigation. For drug development professionals, the exploration of cholinergic agonists and their downstream signaling, including the Wnt/β-catenin pathway, may represent a promising area for novel AGA therapies.
Future research in the form of well-designed, double-blind, randomized controlled trials directly comparing carpronium chloride with minoxidil and placebo is necessary to definitively establish its comparative efficacy and safety profile. Such studies would provide the high-quality evidence needed to inform clinical practice and guide future drug development in the field of hair loss.
References
In Vivo Validation of Carpronium Chloride's Impact on Cutaneous Blood Flow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of carpronium chloride on cutaneous blood flow against other topical vasodilating agents. The information presented is intended to support research and development in dermatology and related fields by offering a consolidated view of supporting experimental data and methodologies.
Executive Summary
Carpronium chloride, a cholinergic agent, is utilized in topical formulations for conditions like alopecia, reportedly exerting its therapeutic effect by enhancing local blood circulation. In vivo studies confirm its vasodilatory properties, leading to an increase in cutaneous blood flow. This guide compares the effects of carpronium chloride with two other well-known topical agents that influence skin microcirculation: minoxidil, widely used for androgenetic alopecia, and nitroglycerin, a potent vasodilator. While quantitative data for carpronium chloride is limited to observational findings from abstracts, data for minoxidil and nitroglycerin allows for a more detailed comparison. The primary methods for in vivo assessment of these effects are Laser Doppler Flowmetry and Intravital Videomicroscopy, each providing unique insights into the dynamics of the skin's vascular network.
Comparative Data on Cutaneous Blood Flow
The following table summarizes the quantitative effects of carpronium chloride, minoxidil, and nitroglycerin on cutaneous blood flow based on available in vivo studies.
| Topical Agent | Concentration | Vehicle | Species/Subjects | Measurement Method | Key Quantitative Findings | Citation |
| Carpronium Chloride | Not Specified | Not Specified | Rat (mesentery) | Intravital Videomicroscopy | Arteriolar vasodilation and an increase in blood flow were observed. (Quantitative data not available in the abstract) | [1] |
| Minoxidil | 5% | Lotion | Human (balding scalp) | Laser Doppler Velocimetry | ~3-fold increase in cutaneous blood flow within 15 minutes of application, sustained for about 1 hour. | [2] |
| Minoxidil | 2%, 5% | Lotion | Human (androgenetic alopecia) | Laser Doppler Flowmetry | No significant change in cutaneous blood flow. | [3] |
| Nitroglycerin | 0.4 mg/h | Skin Patch | Human (patients with coronary artery disease) | Positron Emission Tomography ([13N]ammonia) | 11.3 ± 3% increase in regional myocardial blood flow in ischemic zones; noted to be a potent vasodilator with effects on microcirculation. (Direct cutaneous blood flow data for this application is not the primary focus of the study). | [4] |
Note on Conflicting Data: It is important to note the conflicting findings regarding minoxidil's effect on cutaneous blood flow. One study reports a significant increase[2], while another shows no significant change[3]. This discrepancy may be attributable to differences in study populations, specific methodologies, or the sensitivity of the measurement devices used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for two key in vivo techniques used to assess the impact of topical agents on cutaneous blood flow.
Laser Doppler Flowmetry (LDF) for Topical Applications
Laser Doppler Flowmetry is a non-invasive technique used to measure microvascular blood perfusion in the skin.
Objective: To quantify changes in cutaneous blood flow following the topical application of a vasoactive agent.
Materials:
-
Laser Doppler Flowmeter with a probe
-
Topical agent of interest (e.g., carpronium chloride solution)
-
Vehicle control (placebo)
-
Adhesive rings for probe attachment
-
Skin thermometer
-
Computer with data acquisition software
Procedure:
-
Subject Acclimatization: The subject rests in a supine or seated position for at least 20-30 minutes in a temperature-controlled room (22-24°C) to achieve hemodynamic stability.
-
Site Selection and Preparation: A flat, non-hairy area of skin, such as the forearm, is chosen. The area is cleaned gently with an alcohol swab and allowed to dry completely.
-
Baseline Measurement: The LDF probe is affixed to the skin using an adhesive ring, ensuring light but stable contact. Baseline cutaneous blood flow is recorded for a period of 5-10 minutes until a stable signal is obtained.
-
Topical Application: The LDF probe is temporarily removed, and a standardized amount of the topical agent is applied to the measurement site. A separate, adjacent site is treated with the vehicle control.
-
Post-Application Measurement: The LDF probe is immediately repositioned over the treated area, and blood flow is continuously recorded for a predetermined duration (e.g., 60-120 minutes) to capture the full dynamic response.
-
Data Analysis: The LDF output, typically in arbitrary perfusion units (PU), is recorded. The change in blood flow is calculated as the percentage increase or decrease from the baseline measurement. Cutaneous vascular conductance (CVC) can be calculated by dividing the LDF signal by the mean arterial pressure to account for any systemic blood pressure changes.
Intravital Videomicroscopy of the Dermal Microcirculation
Intravital videomicroscopy allows for the direct visualization and quantitative analysis of microvascular dynamics in living tissue.
Objective: To observe and quantify changes in arteriolar diameter and red blood cell velocity in the dermal microvasculature following topical application of a vasoactive substance.
Materials:
-
Intravital microscope with a fluorescent light source and appropriate filters
-
Video camera and recording system
-
Animal model (e.g., rat with a dorsal skinfold chamber)
-
Anesthetic
-
Fluorescent dye (e.g., FITC-dextran) for plasma labeling
-
Topical agent and vehicle control
-
Image analysis software
Procedure:
-
Animal Preparation: The animal is anesthetized, and a surgical area (e.g., dorsal skinfold chamber) is prepared to expose the subcutaneous tissue and microcirculation.
-
Baseline Imaging: The animal is placed on the microscope stage. A fluorescent plasma marker (e.g., FITC-dextran) is administered intravenously to visualize the blood vessels. Baseline images and videos of selected arterioles are captured.
-
Topical Application: A small, controlled volume of the topical agent is applied directly to the exposed tissue within the chamber. A control site may be treated with the vehicle.
-
Post-Application Imaging: The same arterioles are continuously or sequentially imaged at specific time points following the application of the agent.
-
Data Acquisition and Analysis:
-
Arteriolar Diameter: The diameter of the arterioles is measured from the captured images using image analysis software.
-
Red Blood Cell (RBC) Velocity: RBC velocity is measured using techniques such as the two-slit method or particle image velocimetry from the recorded video sequences.
-
Blood Flow Calculation: Blood flow is calculated using the formula: Flow = Mean Velocity × π × (Diameter/2)².
-
-
Data Presentation: Changes in arteriolar diameter, RBC velocity, and calculated blood flow are expressed as a percentage change from the baseline values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for carpronium chloride and a generalized experimental workflow for assessing the in vivo impact of topical agents on cutaneous blood flow.
Caption: Proposed signaling pathway for carpronium chloride-induced vasodilation.
Caption: General experimental workflow for assessing topical agents.
References
- 1. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of blood flow in the microcirculation: Role of conducted vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigative study of hemodilution ratio: 4Vs for vein diameter, valve, velocity, and volumetric blood flow as factors for optimal forearm vein selection for intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular and neural mechanisms of ACh-mediated vasodilation in the forearm cutaneous microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Carpronium Chloride Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of carpronium chloride in plasma. Due to the absence of a standardized, publicly available validated method for carpronium chloride, this document outlines a proposed HPLC-UV method and compares it with a potential LC-MS/MS alternative, supported by established bioanalytical method validation principles from regulatory bodies such as the FDA and EMA.
Introduction to Carpronium Chloride and Bioanalytical Challenges
Carpronium chloride is a quaternary ammonium compound with a molecular weight of 195.69 g/mol and the chemical formula C8H18ClNO2.[1][2][3][4] As a cholinergic agent, it is used for various therapeutic purposes. Accurate quantification of carpronium chloride in plasma is crucial for pharmacokinetic and toxicokinetic studies. However, its quaternary ammonium structure presents analytical challenges, including potential for poor retention on traditional reversed-phase columns and ion suppression in mass spectrometry.
This guide details a proposed HPLC-UV method, a cost-effective and widely accessible technique, and compares its expected performance with that of an LC-MS/MS method, which offers higher sensitivity and selectivity.
Comparative Overview of Analytical Methods
A summary of the key performance characteristics expected from a validated HPLC-UV method versus an LC-MS/MS method for carpronium chloride quantification is presented below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific precursor-product ion transitions. |
| Sensitivity (LLOQ) | Expected in the ng/mL range. | Expected in the sub-ng/mL to pg/mL range. |
| Linearity Range | Typically 2-3 orders of magnitude. | Typically 3-4 orders of magnitude. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Prone to matrix effects that can impact accuracy and precision. |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, more complex operation and data analysis. |
| Sample Throughput | Generally lower due to longer run times. | Can be higher with rapid gradient elution. |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV method and a comparative LC-MS/MS method are provided below. These protocols are based on common practices for the analysis of small molecules and quaternary ammonium compounds in biological matrices.
Proposed HPLC-UV Method
3.1.1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing the internal standard (e.g., a structurally similar quaternary ammonium compound).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3.1.2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). A HILIC column is proposed due to the polar nature of the quaternary ammonium compound.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5). A gradient elution may be necessary to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
UV Detection: 210 nm (based on the lack of a strong chromophore in carpronium chloride, a low wavelength is proposed).
Alternative Method: LC-MS/MS
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 200 µL of plasma (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) to remove interferences.
-
Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase, or a HILIC column as described for the HPLC-UV method.
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of carpronium chloride. A hypothetical transition could be m/z 195.1 -> [product ion].
Method Validation Parameters: A Comparative Summary
The following table summarizes the expected performance data from a full bioanalytical method validation for both the proposed HPLC-UV and the alternative LC-MS/MS methods, based on regulatory guidelines.[5][6][7][8]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance (HPLC-UV) | Expected Performance (LC-MS/MS) |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Achievable with appropriate sample cleanup and chromatography. | High specificity due to MRM detection. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5; Accuracy and precision within ±20%. | 5-10 ng/mL | 0.1-0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ). | Within ±15% | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ). | ≤ 15% | ≤ 10% |
| Recovery (%) | Consistent, precise, and reproducible. | > 70% | > 80% |
| Matrix Effect | Assessed to ensure no significant impact on quantification. | Not applicable for UV detection. | Should be evaluated; potential for ion suppression. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration. | To be determined experimentally. | To be determined experimentally. |
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Caption: Experimental workflow for carpronium chloride quantification.
Caption: Interrelationship of bioanalytical validation parameters.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of carpronium chloride in plasma depends on the specific requirements of the study. The proposed HPLC-UV method offers a cost-effective and accessible approach suitable for studies where high sensitivity is not a prerequisite. For studies requiring lower limits of quantification, such as those involving low dosage, the higher sensitivity and selectivity of an LC-MS/MS method would be more appropriate, despite the higher cost and complexity. This guide provides a foundational framework for developing and validating a robust analytical method for carpronium chloride in a research or drug development setting.
References
- 1. Carpronium chloride | CymitQuimica [cymitquimica.com]
- 2. Carpronium Chloride | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carpronium Chloride [drugfuture.com]
- 4. Carpronium chloride - Wikipedia [en.wikipedia.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
comparing the effectiveness of carpronium chloride across different types of alopecia
An objective analysis of carpronium chloride's performance against alternative therapies for androgenetic alopecia, alopecia areata, and telogen effluvium, supported by available experimental data.
Carpronium chloride, a topical cholinergic agent, has been utilized, particularly in Japan, for the treatment of various forms of alopecia. Its primary mechanism of action is believed to be localized vasodilation, which increases blood flow to the scalp and may subsequently stimulate hair follicles.[1][2] This guide provides a comparative overview of the effectiveness of carpronium chloride across different types of alopecia, juxtaposed with other common therapeutic alternatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on available clinical evidence.
Androgenetic Alopecia (AGA)
Androgenetic alopecia, commonly known as male or female pattern hair loss, is a genetically predisposed condition characterized by the progressive miniaturization of hair follicles.
Carpronium Chloride for AGA
Comparison with Alternative Treatments for AGA
The therapeutic landscape for AGA is dominated by topical minoxidil and oral 5-alpha-reductase inhibitors.
| Treatment | Efficacy | Notable Adverse Events |
| Carpronium Chloride (5% topical solution) | 66.7% of subjects showed hair loss suppression or regrowth in one study.[3] | Local irritation, itching, redness, sweating at the application site.[5][6] |
| Minoxidil (2% and 5% topical solution) | 5% solution is superior to 2% and placebo in increasing hair regrowth (45% more regrowth than 2% at 48 weeks).[7] Hair density can increase by 10-30%.[8][9] | Scalp irritation, pruritus, unwanted facial hair growth.[7][8] |
| Finasteride (1mg oral) | A meta-analysis showed a 24% higher mean percentage change in hair count compared to placebo after 48 months.[10] Can increase hair density by 10-20% after one year.[8] | Sexual dysfunction (decreased libido, erectile dysfunction), gynecomastia.[8] |
| Dutasteride (0.5mg oral) | In a 6-month trial, showed better effects in increasing total hair count and hair diameter compared to finasteride.[11] | Similar to finasteride, but potentially with a higher incidence of sexual side effects. |
Experimental Protocol Snapshot: A Typical AGA Clinical Trial (for comparison)
A representative experimental design for an AGA clinical trial would involve a randomized, double-blind, placebo-controlled study with a duration of at least 6 to 12 months.
-
Participants: Male and/or female subjects aged 18-60 years with a clinical diagnosis of AGA (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).
-
Intervention: Daily application of the investigational product (e.g., 5% carpronium chloride solution) versus a vehicle placebo.
-
Primary Efficacy Endpoints:
-
Change from baseline in target area hair count (non-vellus hairs) at specified time points (e.g., 24 and 48 weeks).
-
Change from baseline in target area hair thickness.
-
-
Secondary Efficacy Endpoints:
-
Investigator and subject global photographic assessment.
-
Patient satisfaction questionnaires.
-
-
Safety Assessments: Monitoring of adverse events, including local tolerance at the application site.
Alopecia Areata (AA)
Alopecia areata is an autoimmune disorder that leads to non-scarring hair loss, ranging from small patches to complete loss of scalp and body hair.
Carpronium Chloride for AA
Carpronium chloride is considered a therapeutic option for mild to moderate alopecia areata, often used in combination with other treatments.[12][13] Evidence from a randomized controlled trial in the 1960s indicated that a 5% carpronium chloride solution demonstrated a significant hair regrowth effect compared to a placebo.[12] More recent non-randomized studies have shown that a combination of carpronium chloride and cepharanthine significantly reduced the alopecic area compared to a combination with oral glycyrrhizin.[12] However, for severe forms of AA, such as alopecia totalis or universalis, carpronium chloride monotherapy is not considered sufficient to achieve a satisfactory cosmetic outcome.[12]
Comparison with Alternative Treatments for AA
The treatment of AA is highly dependent on the severity of the condition. For severe cases, systemic treatments, particularly Janus kinase (JAK) inhibitors, have shown significant efficacy.
| Treatment | Efficacy | Notable Adverse Events |
| Carpronium Chloride (5% topical solution) | Showed significant hair regrowth compared to placebo in an early randomized trial for mild to moderate AA.[12] | Local irritation, sweating, and redness at the application site.[5][6] |
| Topical Corticosteroids | Often used as a first-line treatment for patchy AA. | Skin atrophy, telangiectasia with long-term use. |
| Baricitinib (oral JAK inhibitor) | In Phase 3 trials, after 36 weeks, 38.8% (BRAVE-AA1) and 35.9% (BRAVE-AA2) of patients on 4mg daily achieved a SALT score ≤20.[14] | Upper respiratory tract infections, headache, acne, increased blood creatine phosphokinase. |
| Ritlecitinib (oral JAK inhibitor) | In a Phase 2b/3 trial, a proportion of patients with ≥50% scalp hair loss achieved a SALT score ≤20 at week 24. | Headache, diarrhea, acne. |
| Topical Immunotherapy (DPCP, SADBE) | Response rates can vary, with higher success in patchy AA compared to alopecia totalis/universalis. | Contact dermatitis, blistering, lymphadenopathy. |
Experimental Protocol Snapshot: A Typical AA Clinical Trial (for comparison)
Clinical trials for AA, particularly for systemic treatments, often employ the Severity of Alopecia Tool (SALT) score as a primary endpoint.
-
Participants: Adults and adolescents with a diagnosis of severe AA (e.g., SALT score ≥50, indicating at least 50% scalp hair loss).
-
Intervention: Daily oral administration of the investigational drug (e.g., a JAK inhibitor) at different doses versus placebo.
-
Primary Efficacy Endpoint: The proportion of patients achieving a SALT score of ≤20 (indicating 80% or more scalp hair coverage) at a prespecified time point (e.g., 24 or 36 weeks).
-
Secondary Efficacy Endpoints:
-
Percentage change from baseline in SALT score.
-
Patient-reported outcomes on hair growth and quality of life.
-
Assessment of eyebrow and eyelash hair regrowth.
-
-
Safety Assessments: Comprehensive monitoring for adverse events, including laboratory abnormalities.
Telogen Effluvium (TE)
Telogen effluvium is a form of diffuse hair shedding that is typically triggered by a significant physical or psychological stressor. It is generally self-limiting.
Carpronium Chloride for TE
There is a lack of specific clinical trial data evaluating the efficacy of carpronium chloride for telogen effluvium. While its vasodilatory properties might theoretically be beneficial in improving scalp microcirculation, its role in managing this condition is not well-established. The primary approach to managing telogen effluvium is to identify and address the underlying trigger.
Comparison with Alternative Treatments for TE
Management of telogen effluvium primarily focuses on supportive care and addressing the root cause.
| Treatment | Efficacy | Notable Adverse Events |
| Carpronium Chloride | Efficacy not established in clinical trials for TE. | Not applicable due to lack of data. |
| Addressing the Underlying Cause | Highly effective; hair shedding typically resolves within 3-6 months after the trigger is removed. | Dependent on the specific intervention for the underlying cause. |
| Nutritional Supplementation | Beneficial if a deficiency (e.g., iron, vitamin D, zinc) is identified as the trigger.[8] | Dependent on the specific supplement. |
| Minoxidil (topical) | May help to shorten the duration of shedding and promote faster regrowth. | Initial temporary increase in shedding, scalp irritation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of Carpronium Chloride.
Caption: Pathogenesis of Androgenetic Alopecia and the Action of 5-alpha-reductase Inhibitors.
Caption: Generalized Workflow of a Randomized Controlled Trial for Alopecia Areata.
Conclusion
Carpronium chloride appears to be a viable treatment option for milder forms of androgenetic alopecia and alopecia areata, with a favorable safety profile characterized by localized side effects. However, the body of evidence supporting its efficacy is not as robust as that for other widely used treatments like minoxidil, finasteride, and JAK inhibitors. For severe alopecia areata, systemic treatments have demonstrated superior efficacy. In the case of telogen effluvium, the primary management strategy remains the identification and resolution of the underlying trigger, with a limited role for pharmacological interventions like carpronium chloride based on current evidence. Further large-scale, well-controlled clinical trials are necessary to more definitively establish the efficacy of carpronium chloride in the treatment of various types of alopecia and to clarify its position in the therapeutic armamentarium.
References
- 1. カルプロニウム塩化物外用液5%「CH」 | 今日の臨床サポート - 最新のエビデンスに基づいた二次文献データベース.疾患・症状情報 [clinicalsup.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. フロジン外用液の市販における選び方と効果 | 薄毛(AGA)の原因・検査ならAGAメディカルケアクリニック [agacare.clinic]
- 4. 円形脱毛症治療薬「フロジン(カルプロニウム塩化物)」 - 巣鴨千石皮ふ科 [sugamo-sengoku-hifu.jp]
- 5. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medical.nihon-generic.co.jp [medical.nihon-generic.co.jp]
- 8. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 9. フロジン外用液5%の効果・副作用・使用方法を徹底解説 [s-b-s-c.com]
- 10. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. New trials for alopecia areata treatment are a success | Yale News [news.yale.edu]
- 13. New Trial Data Show Hair Growth in More Alopecia Areata Patients [medscape.com]
- 14. Topical Agent Targets Dormant Follicles in Alopecia [medscape.com]
Scant Evidence for Carpronium Chloride in Alopecia Areata from Double-Blind, Placebo-Controlled Trials
Despite its use in some regions for hair loss, a thorough review of published literature reveals a significant lack of high-quality, double-blind, placebo-controlled studies specifically evaluating the efficacy and safety of carpronium chloride for the treatment of alopecia areata. This absence of rigorous clinical trial data makes it challenging to objectively assess its performance against other well-established and emerging therapies for this autoimmune condition.
Carpronium chloride, a topical medication, is thought to promote hair growth through its vasodilatory and parasympathomimetic actions, potentially increasing blood flow to the scalp and stimulating hair follicles.[1][2][3] While it is prescribed for various types of alopecia in Japan, including alopecia areata, its use is often based on clinical experience rather than robust, controlled clinical trial evidence.[4][5][6] Observational studies and lower-level clinical trials have suggested some benefit, but these study designs are more susceptible to bias and cannot definitively establish causality.[5]
In contrast, a number of alternative treatments for alopecia areata have been subjected to rigorous evaluation in double-blind, placebo-controlled trials, providing a stronger evidence base for their use. These include corticosteroids, Janus kinase (JAK) inhibitors, and topical immunotherapy.
Comparison of Treatment Alternatives for Alopecia Areata
To provide a comparative perspective, this guide summarizes the available data on alternative treatments for alopecia areata that have been evaluated in double-blind, placebo-controlled studies.
Established Therapies: Corticosteroids
Topical and intralesional corticosteroids are considered first-line treatments for localized alopecia areata.[4] Their anti-inflammatory and immunosuppressive effects are believed to counteract the autoimmune attack on hair follicles.
| Treatment | Study Population | Dosage/Frequency | Key Efficacy Endpoint | Results | Adverse Events |
| Topical Clobetasol Propionate 0.05% Foam | Patients with moderate to severe alopecia areata | Applied to half of the scalp, with placebo on the other half, twice daily for 12 weeks | ≥50% hair regrowth | 7 out of 34 patients on the clobetasol-treated side achieved at least 50% regrowth compared to 1 out of 34 on the placebo side.[7] | Skin atrophy, folliculitis, telangiectasia |
Emerging Therapies: JAK Inhibitors
Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of severe alopecia areata. These oral medications modulate the immune response by targeting specific signaling pathways implicated in the disease's pathogenesis.
| Treatment | Study Population | Dosage/Frequency | Key Efficacy Endpoint | Results | Adverse Events |
| Baricitinib | Adults with severe alopecia areata | 4 mg once daily | SALT score ≤20 at week 36 | 35.2% of patients receiving 4-mg baricitinib achieved a SALT score of 20 or less, compared with 5.3% in the placebo group. | Upper respiratory tract infections, headache, acne, increased creatine kinase levels |
| Ritlecitinib | Adults and adolescents (≥12 years) with severe alopecia areata | 50 mg once daily | SALT score ≤20 at week 24 | 23% of patients receiving ritlecitinib achieved a SALT score of 20 or less, compared with 1.6% in the placebo group.[8] | Headache, diarrhea, acne, upper respiratory tract infections |
| Deuruxolitinib | Adults with moderate to severe alopecia areata | 8 mg or 12 mg twice daily | SALT score ≤20 at week 24 | Approximately 65-70% of patients treated with deuruxolitinib achieved significant scalp hair regrowth.[9] | Upper respiratory tract infections, nasopharyngitis, headache |
Experimental Protocols
Clobetasol Propionate 0.05% Foam for Alopecia Areata
A representative experimental design for a double-blind, placebo-controlled trial of a topical corticosteroid is as follows:
Caption: Workflow for a half-scalp, placebo-controlled trial.
Oral JAK Inhibitor for Alopecia Areata
The typical workflow for a pivotal Phase 3 clinical trial of an oral JAK inhibitor is outlined below:
Caption: Standard design of a Phase 3 JAK inhibitor trial.
Signaling Pathways in Alopecia Areata and a Potential Mechanism of Carpronium Chloride
Alopecia areata is understood to be a T-cell mediated autoimmune disease where immune cells attack the hair follicle. The signaling pathways involving Janus kinases (JAK) are crucial in this process. While the exact mechanism of carpronium chloride is not fully elucidated in the context of alopecia areata's autoimmune pathology, its primary action is believed to be related to vasodilation and improved microcirculation.
Caption: Immune pathway in AA vs. carpronium's proposed action.
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is the critical need for robust clinical evidence when evaluating treatments for alopecia areata. While carpronium chloride has a history of use, the absence of data from double-blind, placebo-controlled trials makes it difficult to ascertain its true efficacy and safety profile in this specific condition. In contrast, therapies such as topical corticosteroids and, more recently, JAK inhibitors, have undergone rigorous testing, providing a clearer understanding of their risk-benefit profiles and positioning them as evidence-based treatment options. Future research on carpronium chloride should prioritize well-designed, controlled trials to validate its role, if any, in the management of alopecia areata.
References
- 1. What is Carpronium Chloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Carpronium Chloride? [synapse.patsnap.com]
- 3. Effects of carpronium chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevalence, comorbidities, and treatment patterns of Japanese patients with alopecia areata: A descriptive study using Japan medical data center claims database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medclinrese.org [medclinrese.org]
- 8. pfizerclinicaltrials.com [pfizerclinicaltrials.com]
- 9. Recent Advances in Drug Development for Hair Loss [mdpi.com]
Safety Operating Guide
Proper Disposal of Carpronium Chloride Monohydrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Carpronium Chloride Monohydrate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to manage and dispose of this chemical responsibly.
This compound, a quaternary ammonium compound, is classified as hazardous material due to its toxicity, particularly to aquatic life.[1] Improper disposal can lead to significant environmental damage and may be in violation of regulatory statutes. Therefore, drain disposal of this substance is strictly prohibited.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential aerosol or dust generation, a properly fitted respirator is necessary.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is not advised without a validated and peer-reviewed protocol, which is currently unavailable for this specific compound.
-
Waste Identification and Segregation:
-
This compound waste, including pure substance, contaminated solutions, and any contaminated materials (e.g., pipette tips, gloves, and containers), must be segregated from non-hazardous waste.
-
This waste stream should be classified as "Toxic" and "Hazardous to the Aquatic Environment."
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should prominently display the words "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself. Only certified professionals are authorized to transport such materials.
-
III. Management of Spills and Contaminated Materials
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.
IV. Quantitative Data Summary
| Parameter | Data/Classification |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
| Disposal Method | Collection for disposal by a licensed hazardous waste facility. |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
